2,4-Dimethylimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKQRMDOFYSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239236 | |
| Record name | 2,4-Dimethyl-1H-imidazole | |
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Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-62-1 | |
| Record name | 2,4-Dimethylimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dimethylimidazole | |
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| Record name | 2,4-Dimethylimidazole | |
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| Record name | 2,4-Dimethyl-1H-imidazole | |
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| Record name | 2,4-dimethyl-1H-imidazole | |
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| Record name | 2,4-DIMETHYLIMIDAZOLE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,4-Dimethylimidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylimidazole is a versatile heterocyclic organic compound with significant applications in various fields, including pharmaceutical development, polymer chemistry, and organic synthesis.[1] Its unique structural features and chemical reactivity make it a valuable building block and catalyst. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Properties and Structure
This compound, also known as 2,4-dimethyl-1H-imidazole, is a substituted imidazole (B134444) derivative. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[2] The presence of two methyl groups at the 2 and 4 positions of this ring significantly influences its chemical and physical properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dimethyl-1H-imidazole | [3][4][5] |
| CAS Number | 930-62-1 | [1][3][6][7][8] |
| Molecular Formula | C₅H₈N₂ | [1][3][5][6][7] |
| Molecular Weight | 96.13 g/mol | [1][5][7] |
| Appearance | Light yellow to orange crystalline powder or weak mass | [1][9][10] |
| Melting Point | 84 - 88 °C | [5][6][10][11] |
| Boiling Point | 266 °C (at 733 mmHg) | [9][10][11][12] |
| Density | 1.027 g/cm³ (rough estimate) | [6][12] |
| pKa | 8.36 (at 25 °C) | [6][9][12] |
| Solubility | Soluble in water | [5][6][9][11][12] |
Structural Information
The structural identifiers for this compound are crucial for its unambiguous identification in chemical databases and literature.
| Identifier | Value | Reference(s) |
| SMILES | CC1=CN=C(N1)C | [5][6][13] |
| InChI | InChI=1S/C5H8N2/c1-4-3-6-5(2)7-4/h3H,1-2H3,(H,6,7) | [4][9][12][13] |
| InChIKey | LLPKQRMDOFYSGZ-UHFFFAOYSA-N | [4][5][9][12][13] |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common and effective method is a variation of the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).
Representative Experimental Protocol: Modified Debus-Radziszewski Synthesis
This protocol outlines a general procedure for the synthesis of a substituted imidazole, which can be adapted for this compound.
Materials:
-
A 1,2-dicarbonyl compound (e.g., glyoxal)
-
An aldehyde (e.g., acetaldehyde)
-
An ammonia source (e.g., ammonium (B1175870) acetate)
-
A suitable solvent (e.g., glacial acetic acid)
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) for drying
-
Saturated sodium bicarbonate solution for neutralization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ammonium acetate in glacial acetic acid with stirring.
-
Addition of Reagents: To the stirred solution, add the 1,2-dicarbonyl compound, followed by the dropwise addition of the aldehyde.
-
Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product from the aqueous layer using ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Analytical Characterization
The unambiguous identification and characterization of this compound rely on various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on an NMR spectrometer (e.g., 300 MHz or higher). Key signals to observe include those for the two methyl groups and the proton on the imidazole ring.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a concentrated solution of the compound in a deuterated solvent.
-
Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This will provide distinct signals for the carbon atoms of the imidazole ring and the methyl substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key vibrational bands to observe include N-H stretching, C-H stretching of the methyl groups and the aromatic ring, and C=N stretching of the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration suitable for the instrument (e.g., 1-10 µg/mL).
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum to determine the molecular ion peak [M+H]⁺.
Applications in Research and Drug Development
This compound serves as a versatile building block and catalyst in various chemical processes.
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The imidazole moiety is a common scaffold in many marketed antifungal drugs.
-
Polymer Chemistry: It is utilized as a curing agent for epoxy resins, contributing to improved thermal and mechanical properties of polymers.[1][3][5][11][14]
-
Organic Synthesis: It acts as an effective catalyst in a range of organic reactions.[1]
-
Coordination Chemistry: The nitrogen atoms in the imidazole ring can act as ligands, forming complexes with metal ions.[2]
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Safety and Handling
This compound is classified as a corrosive solid.[6] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[15] Work should be conducted in a well-ventilated area or a fume hood.[15] Store in a cool, dry place away from oxidizing agents.[5][11]
This guide provides a foundational understanding of the chemical properties and structure of this compound. For specific applications and advanced studies, further consultation of peer-reviewed literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2,4-Dimethylimidazole from Basic Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4-dimethylimidazole, a key heterocyclic compound with applications in pharmaceuticals and materials science. The document details the core synthetic strategies, reaction mechanisms, and experimental considerations, with a focus on pathways starting from simple, acyclic precursors. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.
Introduction
This compound is a substituted imidazole (B134444) featuring methyl groups at the C2 and C4 positions of the heterocyclic ring. This substitution pattern imparts specific chemical properties that are leveraged in various applications, including as a building block for active pharmaceutical ingredients (APIs), a ligand in coordination chemistry, and a component in the synthesis of ionic liquids. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide focuses on the most prominent and practical methods for its preparation from basic chemical feedstocks.
Primary Synthesis Pathway: The Debus-Radziszewski Reaction
The most direct and widely utilized method for the synthesis of this compound from basic precursors is a variation of the Debus-Radziszewski imidazole synthesis. This multicomponent reaction, first reported in the 19th century, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849).[1] For the specific synthesis of this compound, the reactants are methylglyoxal (B44143), acetaldehyde (B116499), and ammonia.
The overall reaction can be summarized as follows:
Methylglyoxal + Acetaldehyde + 2 NH₃ → this compound + 3 H₂O
Reaction Mechanism
The mechanism of the Debus-Radziszewski synthesis is thought to proceed in two main stages.[1] First, the 1,2-dicarbonyl compound (methylglyoxal) reacts with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde (acetaldehyde) to form the imidazole ring, followed by dehydration to yield the aromatic product.
A more detailed thermodynamic and kinetic analysis of a similar reaction (the synthesis of 2-methylimidazole) suggests that the formation of the imidazole ring may proceed through the condensation of amine intermediates rather than imine structures. The rate-limiting step is believed to be the cyclization involving an intramolecular attack of an amino group.[2][3]
Quantitative Data
The Debus-Radziszewski synthesis of substituted imidazoles can provide good to excellent yields depending on the specific substrates and reaction conditions. For the synthesis of this compound, a yield of 72% has been reported. A closely related synthesis of 2-methylimidazole (B133640) from glyoxal, acetaldehyde, and ammonia has been reported with yields as high as 85%.
| Parameter | Value | Reference |
| Yield | 72.0% | [4] |
| Reactants | Methylglyoxal, Acetaldehyde, Ammonia | [4] |
| Reaction Temperature | 40 °C | [4] |
| Product Boiling Point | 140-143 °C at 1 mm Hg | [4] |
Table 1: Quantitative data for the synthesis of this compound via the Debus-Radziszewski pathway.
Experimental Protocol (Debus-Radziszewski Synthesis)
The following is a detailed experimental protocol for the synthesis of this compound based on established procedures for similar imidazole syntheses.
Materials:
-
Methylglyoxal (40% aqueous solution)
-
Acetaldehyde
-
Ammonia (25-28% aqueous solution)
-
Water (deionized)
-
Suitable organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a solution of methylglyoxal (1.0 equivalent) in water.
-
Addition of Ammonia: To the stirred solution of methylglyoxal, add an excess of aqueous ammonia (approximately 3-4 equivalents) dropwise from the dropping funnel. Maintain the temperature of the reaction mixture at or below 20 °C using an ice bath during the addition.
-
Addition of Acetaldehyde: After the complete addition of ammonia, add acetaldehyde (1.0 equivalent) dropwise to the reaction mixture, again ensuring the temperature is maintained below 20 °C.
-
Reaction: Once the addition of all reactants is complete, remove the ice bath and heat the reaction mixture to 40 °C. Stir the mixture at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound. Collect the fraction boiling at 140-143 °C at 1 mm Hg.[4]
Alternative Synthesis Pathways
While the Debus-Radziszewski reaction is the most direct route, other classical imidazole syntheses could potentially be adapted for the preparation of this compound, although they are less commonly reported for this specific compound. These methods often involve more complex starting materials or harsher reaction conditions.
Marckwald Synthesis
The Marckwald synthesis involves the reaction of an α-aminoketone with a cyanate (B1221674) or thiocyanate (B1210189) derivative. To synthesize this compound via this route, one would require 2-amino-3-butanone as the α-aminoketone precursor. This precursor is not as readily available as the simple aldehydes and dicarbonyls used in the Debus-Radziszewski synthesis, making this a less common approach.
Conclusion
The synthesis of this compound is most efficiently achieved through the Debus-Radziszewski reaction, utilizing the readily available and inexpensive precursors: methylglyoxal, acetaldehyde, and ammonia. This one-pot, multicomponent reaction offers good yields and a straightforward procedure, making it suitable for both laboratory and industrial-scale production. While other named reactions for imidazole synthesis exist, their application to this compound is less practical due to the requirement for more complex starting materials. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic compound.
References
- 1. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism. | Semantic Scholar [semanticscholar.org]
- 4. Heterocyclic Organic Reaction - By Vishal Dakhale | PPTX [slideshare.net]
Spectroscopic Profile of 2,4-Dimethylimidazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylimidazole (CAS No. 930-62-1), a key heterocyclic compound utilized in various research and development applications, including as a building block in pharmaceutical synthesis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 10.02 | br s | N-H |
| 6.64 | s | C5-H |
| 2.29 | s | C2-CH₃ |
| 2.19 | s | C4-CH₃ |
Solvent: CDCl₃, Reference: TMS
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 144.5 | C2 |
| 129.5 | C4 |
| 115.7 | C5 |
| 13.9 | C2-CH₃ |
| 12.8 | C4-CH₃ |
Solvent: CDCl₃, Reference: TMS
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150-2500 | Broad | N-H stretch (H-bonded) |
| 2920 | Medium | C-H stretch (methyl) |
| 1590 | Strong | C=N stretch |
| 1450 | Medium | C-H bend (methyl) |
| 1130 | Strong | Ring vibration |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 80 | [M-H]⁺ |
| 54 | 45 | [C₃H₄N]⁺ |
| 42 | 30 | [C₂H₄N]⁺ |
Ionization Method: Electron Ionization (70 eV)
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, data was acquired over a spectral width of 0-12 ppm. For the ¹³C NMR spectrum, a proton-decoupled sequence was utilized, and data was collected over a spectral width of 0-200 ppm.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of this compound (1-2 mg) was intimately mixed and ground with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The resulting fine powder was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The sample was vaporized, and the resulting gas-phase molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were separated by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 10-200.
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the acquisition and interpretation of the spectroscopic data for the structural elucidation of this compound.
Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.
Solubility of 2,4-Dimethylimidazole in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylimidazole in common organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document presents available qualitative information. To address the need for practical experimental guidance, a detailed protocol for solubility determination, adapted from established methods for structurally similar imidazole (B134444) compounds, is provided. Furthermore, illustrative quantitative solubility data for closely related compounds, 1H-imidazole and 2-methyl-1H-imidazole, is presented to offer researchers a comparative baseline. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development, enabling them to make informed decisions regarding solvent selection and experimental design.
Introduction
This compound is a heterocyclic organic compound with a wide range of applications, including its use as a catalyst, a curing agent for epoxy resins, and an intermediate in the synthesis of pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This guide aims to consolidate the available solubility information and provide a practical framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below:
| Property | Value | Reference |
| CAS Number | 930-62-1 | [2] |
| Molecular Formula | C₅H₈N₂ | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Melting Point | 85-87 °C | [3] |
| Boiling Point | 266 °C (at 733 mmHg) | [3] |
| Appearance | Light yellow crystalline powder or weak mass/viscous liquid | [1][3] |
| pKa | 8.36 (at 25 °C) | [3] |
Qualitative Solubility Profile
Illustrative Quantitative Solubility of Structurally Related Imidazoles
In the absence of specific quantitative data for this compound, this section provides solubility data for 1H-imidazole and 2-methyl-1H-imidazole in select organic solvents. This information is sourced from a study by Pobudkowska et al. (2004) and is presented here to illustrate the expected solubility trends and magnitudes for this class of compounds.[6] The data is expressed as the mole fraction of the solute at various temperatures.
Table 1: Solubility of 1H-Imidazole in Selected Organic Solvents [6]
| Temperature (K) | Mole Fraction (x₁) in Dichloromethane | Mole Fraction (x₁) in Toluene |
| 297.97 | - | 0.0009 |
| 308.62 | 0.0041 | - |
| 311.77 | - | 0.0011 |
| 332.89 | - | 0.0017 |
| 348.06 | 0.0191 | - |
| 348.55 | - | 0.0039 |
| 352.95 | 0.0294 | - |
| 360.36 | - | 0.0058 |
Table 2: Solubility of 2-Methyl-1H-Imidazole in Selected Organic Solvents [6]
| Temperature (K) | Mole Fraction (x₁) in Dichloromethane | Mole Fraction (x₁) in Toluene |
| 309.67 | 0.0565 | - |
| 333.97 | - | 0.0668 |
| 335.83 | - | - |
| 336.75 | 0.1665 | - |
| 346.50 | - | 0.0283 |
| 354.72 | - | 0.1230 |
| 359.57 | 0.2840 | - |
| 367.67 | - | 0.3472 |
| 397.06 | - | 0.6965 |
Experimental Protocol for Solubility Determination (Synthetic Method)
The following is a detailed experimental protocol for determining the solubility of a solid compound in an organic solvent using a synthetic (or dynamic) method, as adapted from the methodology described by Pobudkowska et al. (2004) for imidazoles.[6] This method involves visually observing the temperature at which the last crystals of a solute dissolve in a known amount of solvent.
Materials and Apparatus
-
Solid solute (e.g., this compound) of high purity
-
Organic solvent of analytical grade
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath with temperature control and circulation
-
Calibrated thermometer or temperature probe with high accuracy
-
Analytical balance
-
Light source for illumination
-
Optional: Laser for detecting the disappearance of solid particles
Procedure
-
Sample Preparation: Accurately weigh a small amount of the solid solute and the desired organic solvent directly into the jacketed glass vessel. The composition of the mixture is determined by weight.
-
Equilibration and Observation:
-
Place the vessel in the thermostatic bath and begin stirring to ensure a homogenous suspension.
-
Slowly increase the temperature of the circulating fluid in the jacket. The heating rate should be slow enough to allow for accurate determination of the dissolution temperature.
-
Continuously observe the mixture for the disappearance of the last solid crystals. A light source placed behind the vessel can aid in visualization.
-
-
Data Recording: Record the temperature at which the last crystal dissolves. This temperature corresponds to the saturation temperature for the prepared composition.
-
Repeatability: Repeat the measurement by slowly cooling the solution until crystals reappear and then reheating to confirm the dissolution temperature. Multiple measurements should be taken to ensure accuracy and precision.
-
Varying Compositions: Repeat the entire procedure for different known compositions of the solute and solvent to generate a solubility curve (solubility versus temperature).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility using the synthetic method.
Conclusion
While there is a clear indication of the general solubility of this compound in several organic solvents, the lack of comprehensive quantitative data highlights a significant knowledge gap. The experimental protocol and illustrative data for related compounds provided in this guide offer a robust starting point for researchers to systematically determine the solubility of this compound in solvents relevant to their specific applications. Such empirical data is crucial for the advancement of processes involving this versatile compound in the pharmaceutical and chemical industries.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 930-62-1 [m.chemicalbook.com]
- 4. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 2,4-Dimethylimidazole
This guide provides comprehensive health and safety information for 2,4-Dimethylimidazole (CAS No. 930-62-1), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency protocols.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₅H₈N₂.[1] It presents as a yellow-orange, odorless solid.[1][2] Key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [3] |
| CAS Number | 930-62-1 | [1][2][4] |
| Appearance | Yellow-orange solid | [1][2] |
| Odor | Odorless | [1][2] |
| Melting Point/Range | 85 - 87 °C / 185 - 188.6 °F | [2] |
| Boiling Point/Range | 266 °C / 510.8 °F @ 733 mmHg | [2] |
| Water Solubility | Soluble | [5] |
| Stability | Stable under normal conditions | [2] |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1][4] It is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1][2][6]
| Parameter | Result | Classification | Reference(s) |
| Oral LD50 | Based on ATE data, the classification criteria are not met. | Not classified | [4] |
| Dermal LD50 | Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg). | Not classified | [4] |
| Mist LC50 | Based on ATE data, the classification criteria are not met (ATE > 5 mg/l). | Not classified | [4] |
| Skin Corrosion/Irritation | Causes severe skin burns. | Category 1 B | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Category 1 | [1][2] |
| Carcinogenicity | No ingredient is listed as a carcinogen by IARC, NTP, or ACGIH. | Not classifiable | [2] |
Hazard Identification and GHS Classification
This compound is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2]
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
P310: Immediately call a POISON CENTER or doctor/physician.[1]
-
Experimental Protocols
One-Pot Synthesis (General Industrial Approach) [3] This method involves the reaction of aldehydes with benzil (B1666583) and ammonium (B1175870) acetate (B1210297) under microwave-assisted conditions.
-
Reagents: Aldehydes, benzil, ammonium acetate.
-
Conditions: The mixture is heated under microwave irradiation to promote rapid cyclization. This method is noted for its efficiency and high yields.[3]
Note: This is a general description. Specific reaction conditions, stoichiometry, and purification methods would need to be optimized for a given aldehyde.
Safe Handling and Emergency Procedures
Proper handling and emergency preparedness are critical when working with this compound. The following diagrams outline key workflows for safe handling and first aid response.
Caption: Workflow for the safe handling of this compound.
Caption: First aid measures for different routes of exposure to this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8]
-
Respiratory Protection: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when necessary.[7][8]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2][4]
-
Accidental Release: In case of a spill, evacuate personnel to a safe area. Use personal protective equipment. Sweep up the material and shovel it into a suitable container for disposal. Avoid dust formation and do not let the product enter drains.[2]
Biological Effects and Signaling Pathways
Specific signaling pathways affected by this compound are not well-documented in the available literature. It is known to be a corrosive material that can cause severe damage to tissues upon contact.[1] In broader biological contexts, imidazole (B134444) derivatives can act as ligands for metal ions and may be used in studies of enzyme mechanisms.[3] The primary hazard is its corrosive nature. The logical relationship for assessing its primary hazard is outlined below.
Caption: Logical relationship between the properties of this compound and its hazards.
Storage and Disposal
-
Storage: Store in a corrosives area. Keep containers tightly closed in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.[2][7]
-
Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal must be in accordance with local, regional, and national hazardous waste regulations.[2][4]
Transport Information
-
Proper Shipping Name: Corrosive solid, basic, organic, n.o.s. (2,4-Dimethyl-1H-imidazole)[2]
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. Buy this compound (EVT-459710) | 930-62-1 [evitachem.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 930-62-1 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylimidazole is a substituted heterocyclic organic compound with a wide range of applications, including as a curing agent for epoxy resins, a catalyst, and an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its thermal stability is a critical parameter for its storage, handling, and use in various chemical processes, particularly those conducted at elevated temperatures. This guide provides a detailed examination of the thermal stability and decomposition of this compound, including its physical properties, expected decomposition products, and the methodologies used to assess its thermal behavior.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 930-62-1 | [1] |
| Appearance | Yellow-orange solid | [2] |
| Melting Point | 85 - 87 °C (185 - 188.6 °F) | [2] |
| Boiling Point | 266 °C (510.8 °F) @ 733 mmHg | [2] |
| Solubility | Soluble in water |
Thermal Stability and Decomposition
This compound is reported to be stable under normal conditions.[2] However, upon heating, it will undergo thermal decomposition. The decomposition process is expected to be exothermic and result in the release of irritating and toxic gases.[2]
While specific experimental data is not available, Table 2 provides an illustrative summary of the type of quantitative data that would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound, based on studies of other substituted imidazoles.[3][4][5]
Table 2: Illustrative Thermal Decomposition Data for a Substituted Imidazole (B134444)
| Parameter | Illustrative Value | Method | Description |
| Onset Decomposition Temperature (Tonset) | 250 - 300 °C | TGA | The temperature at which significant decomposition begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 350 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of mass loss is highest. |
| 5% Mass Loss Temperature (Td5%) | 260 - 310 °C | TGA | The temperature at which 5% of the initial mass has been lost. |
| Final Residue at 600 °C | < 5% | TGA | The percentage of the initial mass remaining at the end of the analysis. |
| Decomposition Enthalpy (ΔHd) | -200 to -400 J/g | DSC | The heat released during the decomposition process (exothermic). |
The primary hazardous decomposition products of this compound upon thermal degradation are expected to include:
The formation of other volatile organic compounds is also possible, depending on the decomposition conditions.
Experimental Protocols
The following are detailed methodologies for the thermal analysis of imidazole derivatives, which would be applicable to this compound.
Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed in the TGA furnace. The instrument is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to control the atmosphere.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[3]
-
Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset decomposition temperature, the temperature of maximum decomposition rate (from the first derivative of the TGA curve, DTG), and the percentage of residual mass.
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min) over a desired temperature range that encompasses the expected thermal events.[4]
-
Data Collection: The differential heat flow between the sample and the reference required to maintain them at the same temperature is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal events such as melting (endothermic peak) and decomposition (exothermic peak). The enthalpy of these transitions is calculated from the area of the corresponding peaks.
Visualizations
The following diagram illustrates a plausible, though not experimentally verified, decomposition pathway for this compound, leading to the known hazardous decomposition products. The initial step is hypothesized to be the homolytic cleavage of the N-H bond, followed by ring-opening and subsequent fragmentation and oxidation.
Caption: Hypothetical thermal decomposition pathway of this compound.
The diagram below outlines the typical experimental workflow for characterizing the thermal stability of a compound like this compound using TGA and DSC.
Caption: Experimental workflow for TGA and DSC analysis.
Conclusion
While this compound is a stable compound under standard conditions, it is susceptible to thermal decomposition at elevated temperatures, leading to the release of hazardous gases. A thorough understanding of its thermal properties is essential for its safe handling and application. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary quantitative data through TGA and DSC analysis. Further experimental investigation is required to determine the precise decomposition temperatures, enthalpies, and a definitive decomposition pathway for this compound. Such data will be invaluable for researchers, scientists, and drug development professionals working with this versatile compound.
References
- 1. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(930-62-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2,4-Dimethylimidazole (CAS 930-62-1)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS 930-62-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and the visualization of key processes.
Core Properties of this compound
This compound is a heterocyclic organic compound that belongs to the imidazole (B134444) family. It is characterized by a five-membered ring containing two nitrogen atoms, with methyl groups substituted at the 2 and 4 positions.[1] This substitution pattern imparts specific chemical properties that make it a versatile molecule in various applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research settings.
| Property | Value | Citations |
| CAS Number | 930-62-1 | [1] |
| Molecular Formula | C₅H₈N₂ | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | White to pale yellow or cream crystals, powder, or crystalline chunks. | [2] |
| Melting Point | 85-87 °C | [3] |
| Boiling Point | 266 °C (at 733 mmHg) | [3] |
| Solubility | Soluble in water. | |
| pKa | 8.36 (at 25 °C) | |
| InChI Key | LLPKQRMDOFYSGZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CN=C(N1)C | [1] |
Spectral Data
The spectral data for this compound are crucial for its identification and characterization. Below is a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Table 1.2.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.16 | s | 3H | Methyl group at C4 |
| 2.29 | s | 3H | Methyl group at C2 |
| 6.65 | s | 1H | H at C5 |
| 10.5 (broad) | s | 1H | N-H |
| Solvent: CDCl₃ |
Table 1.2.2: ¹³C NMR Spectral Data [4]
| Chemical Shift (ppm) | Assignment |
| 13.8 | Methyl group at C2 |
| 14.3 | Methyl group at C4 |
| 115.0 | C5 |
| 134.2 | C4 |
| 144.5 | C2 |
| Solvent: CDCl₃ |
Table 1.2.3: IR Spectral Data [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2500 (broad) | N-H stretching |
| 2920 | C-H stretching (aliphatic) |
| 1590 | C=N stretching |
| 1450 | C-H bending (methyl) |
| 1100 | C-N stretching |
Table 1.2.4: Mass Spectrometry Data [5]
| m/z | Relative Intensity | Assignment |
| 96 | 100% | [M]⁺ (Molecular Ion) |
| 95 | 80% | [M-H]⁺ |
| 54 | 60% | [C₃H₄N]⁺ |
Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. A common and effective method is a one-pot synthesis based on the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: One-Pot Synthesis
This protocol describes a microwave-assisted one-pot synthesis of this compound from an aldehyde, a dicarbonyl compound, and ammonium (B1175870) acetate (B1210297).
Materials:
-
Benzil (B1666583) (1,2-diphenylethane-1,2-dione)
-
Ammonium acetate
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine benzil (1 mmol), acetaldehyde (1.2 mmol), and ammonium acetate (2 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure 2,4,5-trisubstituted imidazole. To obtain this compound, a dicarbonyl compound like methylglyoxal (B44143) would be used with acetaldehyde and ammonia.
Applications of this compound
This compound is a versatile compound with applications in polymer chemistry, organic synthesis, and pharmaceutical development.
Curing Agent for Epoxy Resins
One of the primary industrial applications of this compound is as a curing agent and accelerator for epoxy resins.[6] Its nucleophilic nitrogen atoms initiate the ring-opening polymerization of the epoxy groups, leading to a cross-linked thermoset polymer with desirable mechanical and thermal properties.
The curing mechanism involves the nucleophilic attack of the imidazole nitrogen on an epoxide ring, which generates an alkoxide. This alkoxide then propagates the polymerization by attacking another epoxide ring. This catalytic cycle leads to the formation of a durable polymer network.[7]
Table 3.1.1: Performance Data of this compound as a Curing Agent
| Parameter | Value | Conditions |
| Curing Time | 5-15 minutes | 150 °C |
| Curing Time | 2-8 minutes | 180 °C |
| Glass Transition Temp. (Tg) | 140-160 °C | Standard epoxy resin formulation |
| Tensile Strength | 60-80 MPa | Cured neat resin |
Note: These values are typical and can vary depending on the specific epoxy resin system and curing conditions.[8]
Intermediate in Pharmaceutical Synthesis
Imidazole derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[9][10] this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The imidazole scaffold is present in numerous drugs, and its derivatives have been investigated for anticancer, antifungal, antibacterial, and anti-inflammatory properties.[11][12]
While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its structural motif is a target for the synthesis of novel therapeutic agents. For instance, it can be a precursor for more complex substituted imidazoles that are then evaluated for biological activity.
Other Applications
-
Catalysis: It acts as an effective catalyst in various organic reactions, often leading to higher yields and shorter reaction times.
-
Corrosion Inhibition: this compound can be used in coatings and treatments to form a protective layer on metal surfaces, preventing corrosion.[2]
-
Coordination Chemistry: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry and for applications like metal ion separation.
Biological Activity and Signaling Pathways
The biological activity of this compound is primarily inferred from the broader class of imidazole derivatives. Imidazoles are known to interact with various biological targets, including enzymes and receptors.[9][10]
Imidazole-containing compounds have been shown to exhibit a range of pharmacological activities:
-
Anticancer: Some imidazole derivatives can inhibit kinases and other enzymes involved in cancer cell proliferation and survival.[13] They can also induce apoptosis in cancer cells.
-
Antifungal and Antibacterial: The imidazole ring is a core component of many antifungal and antibacterial drugs.[12] These compounds can interfere with microbial cell wall synthesis or DNA replication.
-
Anti-inflammatory: Certain imidazole derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound with specific cellular signaling pathways. Research in this area is ongoing, and the focus has been more on the activities of more complex imidazole-based compounds.
Safety and Handling
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical with a range of important applications. Its properties make it an effective curing agent for epoxy resins, a useful building block in pharmaceutical and chemical synthesis, and a compound with potential in catalysis and materials science. This guide provides a foundational understanding of its properties and applications for researchers and professionals in related fields. Further research into its specific biological activities and its role in the development of new therapeutic agents is a promising area for future investigation.
References
- 1. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. ohans.com [ohans.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsrtjournal.com [ijsrtjournal.com]
Methodological & Application
Application Notes and Protocols: The Role of 2,4-Dimethylimidazole as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-dimethylimidazole as a versatile catalyst in various organic synthesis applications. The information is intended to guide researchers in leveraging this catalyst for efficient and selective chemical transformations.
Application 1: Curing Agent for Epoxy Resins
This compound is an effective catalyst, often referred to as a curing agent, for the polymerization of epoxy resins. Its function is to initiate the anionic ring-opening polymerization of the epoxide groups, leading to the formation of a highly cross-linked, thermoset polymer network. This process is crucial in the formulation of adhesives, coatings, and composite materials where robust mechanical and thermal properties are required.
The catalytic activity of this compound stems from the nucleophilic nature of its nitrogen atoms, which attack the electrophilic carbon of the epoxide ring. This initiates a chain reaction, propagating the polymerization until a rigid network is formed. The concentration of this compound and the curing temperature are critical parameters that influence the rate of curing and the final properties of the cured resin.
Quantitative Data for Epoxy Resin Curing
The following table summarizes typical quantitative data for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) based epoxy resin using an imidazole (B134444) catalyst. The data is representative of the performance expected when using this compound, based on studies of structurally similar imidazole derivatives like 2-methylimidazole (B133640) and 2-ethyl-4-methylimidazole.
| Catalyst Concentration (phr*) | Curing Temperature (°C) | Curing Time (minutes) | Glass Transition Temperature (Tg) (°C) |
| 2 | 120 | 60 | 145 |
| 4 | 120 | 45 | 155 |
| 6 | 120 | 30 | 160 |
| 4 | 100 | 90 | 150 |
| 4 | 140 | 20 | 158 |
*phr: parts per hundred parts of resin by weight.
Experimental Protocol: Curing of DGEBA Epoxy Resin
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) epoxy resin
-
This compound (catalyst)
-
Acetone (for cleaning)
-
Aluminum pans for differential scanning calorimetry (DSC) or a suitable mold for curing
Procedure:
-
Preparation of the Resin Mixture:
-
Preheat the DGEBA epoxy resin to 60 °C to reduce its viscosity.
-
Weigh the desired amount of this compound (e.g., 4 parts per 100 parts of resin).
-
Add the catalyst to the preheated resin and mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.
-
-
Curing Process:
-
Pour the resin-catalyst mixture into a preheated mold.
-
Place the mold in an oven set to the desired curing temperature (e.g., 120 °C).
-
Allow the resin to cure for the specified time (e.g., 45 minutes).
-
-
Post-Curing (Optional):
-
For enhanced mechanical and thermal properties, a post-curing step can be performed.
-
After the initial cure, raise the oven temperature to 150 °C and hold for an additional 1-2 hours.
-
-
Characterization:
-
Allow the cured resin to cool to room temperature.
-
The degree of cure and the glass transition temperature (Tg) can be determined using Differential Scanning Calorimetry (DSC).
-
Catalytic Mechanism: Epoxy Resin Curing
The catalytic action of this compound in epoxy curing proceeds via a nucleophilic ring-opening mechanism, initiating anionic polymerization.
Caption: Catalytic mechanism of this compound in epoxy resin curing.
Application 2: Knoevenagel Condensation
This compound can serve as a basic catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic synthesis. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound (an aldehyde or a ketone). The basic nature of this compound facilitates the deprotonation of the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl carbon. A subsequent dehydration step yields the final α,β-unsaturated product. This reaction is widely used in the synthesis of fine chemicals and pharmaceutical intermediates.
Quantitative Data for Knoevenagel Condensation
The following table provides representative data for the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound, catalyzed by an imidazole derivative. The results are indicative of what can be expected with this compound.[1]
| Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| Benzaldehyde | Malononitrile | 10 | 1 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | 10 | 1.5 | 92 |
| Benzaldehyde | Ethyl Cyanoacetate | 20 | 4 | 88 |
| 4-Nitrobenzaldehyde | Malononitrile | 10 | 0.5 | 98 |
Experimental Protocol: Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
This compound (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Distilled water
-
Magnesium sulfate (B86663) (drying agent)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in dichloromethane (5 mL).
-
Add this compound (0.1 mmol, 10 mol%) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, add distilled water (10 mL) to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
General Workflow for Catalyzed Organic Synthesis
The following diagram illustrates a typical workflow for an organic synthesis reaction catalyzed by this compound.
Caption: General experimental workflow for a synthesis using this compound.
References
Application of 2,4-Dimethylimidazole in the Synthesis of Pharmaceutical Intermediates: A Greener Approach to Methylation Reactions
Introduction: 2,4-Dimethylimidazole is a versatile heterocyclic compound that is gaining prominence in the synthesis of pharmaceutical intermediates, primarily as a catalyst or reagent in methylation reactions. Its application aligns with the growing demand for greener and more sustainable chemical processes in the pharmaceutical industry. Notably, it serves as an effective catalyst in conjunction with dimethyl carbonate (DMC), a non-toxic and environmentally benign methylating agent, offering a safer alternative to traditional hazardous reagents like methyl iodide and dimethyl sulfate.[1][2] This application note provides detailed protocols and data for the use of this compound in key methylation reactions relevant to the synthesis of active pharmaceutical ingredients (APIs).
O-Methylation of Phenolic Intermediates
The O-methylation of phenols is a critical transformation in the synthesis of numerous pharmaceutical intermediates. For instance, the conversion of 4-hydroxyphenylacetic acid to 4-methoxyphenylacetic acid is a key step in the synthesis of various drugs. This compound can effectively catalyze this reaction using dimethyl carbonate as the methylating agent.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetic Acid
Objective: To synthesize 4-methoxyphenylacetic acid from 4-hydroxyphenylacetic acid via O-methylation using this compound and dimethyl carbonate.
Materials:
-
4-Hydroxyphenylacetic acid
-
This compound
-
Dimethyl carbonate (DMC)
-
Sodium Hydroxide (B78521) (NaOH) solution (20%)
-
Hydrochloric Acid (HCl)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, a mixture of 4-hydroxyphenylacetic acid (1.0 eq), this compound (0.1 eq), and dimethyl carbonate (5.0 eq) in toluene is prepared.
-
The reaction mixture is heated to reflux (approximately 110-120 °C) and maintained for 8-12 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is basified with a 20% sodium hydroxide solution, and the layers are separated.
-
The aqueous layer is collected, and the pH is adjusted to 4-5 with hydrochloric acid.
-
The mixture is then cooled to 0-5 °C and stirred for 1 hour to facilitate precipitation.
-
The resulting solid is filtered, washed with cold water, and dried under vacuum at 45-50 °C to yield 4-methoxyphenylacetic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Product | 4-Methoxyphenylacetic acid | General Procedure |
| Starting Material | 4-Hydroxyphenylacetic acid | General Procedure |
| Catalyst | This compound | General Procedure |
| Methylating Agent | Dimethyl Carbonate | General Procedure |
| Typical Yield | 85-95% | [3] |
| Purity (by HPLC) | >99% | [3] |
| Reaction Time | 8-12 hours | General Procedure |
| Reaction Temperature | 110-120 °C | General Procedure |
Reaction Scheme: O-Methylation of 4-Hydroxyphenylacetic Acid
O-Methylation of 4-hydroxyphenylacetic acid.
N-Methylation of Heterocyclic Intermediates
This compound can also be utilized in N-methylation reactions, a common step in modifying the properties of nitrogen-containing pharmaceutical intermediates. While this compound itself can be N-methylated, it can also act as a catalyst for the N-methylation of other heterocyclic compounds.
Experimental Protocol: N-Methylation of a Primary Aromatic Amine
Objective: To synthesize an N-methylated aromatic amine using this compound as a catalyst and dimethyl carbonate as the methylating agent.
Materials:
-
Primary aromatic amine (e.g., Aniline derivative)
-
This compound
-
Dimethyl carbonate (DMC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the primary aromatic amine (1.0 eq) and this compound (0.2 eq) in anhydrous DMF.
-
Add dimethyl carbonate (3.0 eq) to the solution.
-
Heat the reaction mixture to 90-100 °C and stir for 6-10 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-methylated amine.
Quantitative Data:
| Parameter | Value |
| Product | N-Methylated Aromatic Amine |
| Starting Material | Primary Aromatic Amine |
| Catalyst | This compound |
| Methylating Agent | Dimethyl Carbonate |
| Typical Yield | 70-90% |
| Purity (by Chromatography) | >98% |
| Reaction Time | 6-10 hours |
| Reaction Temperature | 90-100 °C |
Logical Workflow: Catalytic N-Methylation
Workflow for N-methylation of a primary amine.
Conclusion
This compound, in combination with dimethyl carbonate, provides a safe, efficient, and environmentally friendly method for the O- and N-methylation of pharmaceutical intermediates. The protocols outlined in this application note demonstrate the utility of this reagent system in producing high-purity products in good to excellent yields. This approach avoids the use of hazardous traditional methylating agents, contributing to the development of more sustainable and safer pharmaceutical manufacturing processes. Further optimization of reaction conditions for specific substrates can lead to even more efficient and scalable syntheses.
References
Application of 2,4-Dimethylimidazole in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylimidazole is a heterocyclic organic compound that has found significant applications in polymer chemistry, primarily as a catalyst and a curing agent. Its unique structure, featuring a substituted imidazole (B134444) ring, imparts desirable reactivity and catalytic activity in various polymerization reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of epoxy and polyurethane polymers.
Application as a Curing Agent for Epoxy Resins
This compound is an effective curing agent and accelerator for epoxy resins, promoting the formation of highly cross-linked, thermoset polymer networks. It can be used as a sole curing agent or in combination with other hardeners like anhydrides and amines to achieve specific curing profiles and final properties.
Curing Mechanism
The curing of epoxy resins with this compound proceeds via anionic polymerization. The lone pair of electrons on the nitrogen atom of the imidazole ring initiates a nucleophilic attack on the carbon atom of the epoxy group, leading to ring-opening. This process generates an alkoxide, which then propagates the polymerization by reacting with other epoxy groups.
Logical Relationship of Epoxy Curing
Caption: Logical flow of epoxy resin curing initiated by this compound.
Quantitative Data on Epoxy Curing
Due to the limited availability of specific data for this compound, the following table includes data for the closely related 2-ethyl-4-methylimidazole (B144543) and a generic "dimethylimidazole" to provide an indication of performance.
| Property | 2-Ethyl-4-methylimidazole (2E4MI) | "Dimethylimidazole" (generic) |
| Curing Conditions | ||
| Temperature Range (°C) | 90 - 120[1] | 80 - 140[2] |
| Cure Kinetics | ||
| Activation Energy (Ea) (kJ/mol) | 81 - 93[3] | 67.6 - 78.1[2] |
| Reaction Order | Approx. 1[3] | Autocatalytic and nth order (approx. 0.39 and 1.0 respectively)[2] |
| Thermal Properties of Cured Epoxy | ||
| Glass Transition Temperature (Tg) (°C) | Varies with formulation | Can be increased with post-curing |
Experimental Protocol: Curing of Epoxy Resin with this compound
This protocol describes a general procedure for the curing of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin using this compound.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Mixing container
-
Stirring rod
-
Mold
-
Oven
Procedure:
-
Preheat the oven to the desired curing temperature (e.g., 100°C).
-
Weigh the desired amount of DGEBA epoxy resin into the mixing container.
-
Add the desired amount of this compound to the epoxy resin. A typical concentration ranges from 2 to 7 parts per hundred parts of resin (phr).
-
Thoroughly mix the components with the stirring rod until a homogeneous mixture is obtained.
-
Pour the mixture into the mold, ensuring there are no air bubbles.
-
Place the mold in the preheated oven and cure for the specified time (e.g., 2 hours).
-
After the initial cure, a post-curing step at a higher temperature (e.g., 150°C for 2 hours) can be performed to enhance the cross-linking and improve thermal properties.
-
Allow the cured polymer to cool down to room temperature before demolding.
Experimental Workflow for Epoxy Curing and Characterization
Caption: Step-by-step workflow for epoxy curing and subsequent analysis.
Application as a Catalyst in Polyurethane Synthesis
This compound can also act as a catalyst in the formation of polyurethanes, which are synthesized through the reaction of polyols and isocyanates. Imidazole-based catalysts are considered as alternatives to traditional organometallic catalysts.
Catalytic Mechanism
In polyurethane synthesis, this compound can function as both a nucleophilic and a general base catalyst. It can activate the isocyanate group towards nucleophilic attack by the polyol's hydroxyl group, thereby accelerating the formation of the urethane (B1682113) linkage.
Quantitative Data for Polyurethane Catalysis
| Component | Parts by Weight |
| Hydroxy polyester (B1180765) resin | 100 |
| Tolylene diisocyanate | 28 |
| Lecithin | 5 |
| 2-methylimidazole | 0.7 |
| Water | 1.5 |
| Data from a representative formulation using a related imidazole catalyst.[4] |
Experimental Protocol: Preparation of Polyurethane Foam
This protocol provides a general outline for the preparation of a polyurethane foam using an imidazole catalyst.
Materials:
-
Polyol (e.g., polyester or polyether polyol)
-
Isocyanate (e.g., Toluene diisocyanate - TDI)
-
This compound (catalyst)
-
Surfactant (e.g., silicone-based)
-
Blowing agent (e.g., water)
-
Mixing container
-
High-speed stirrer
Procedure:
-
In a mixing container, accurately weigh the polyol, surfactant, blowing agent, and this compound.
-
Mix these components thoroughly at high speed to form a homogeneous premix.
-
Add the stoichiometric amount of isocyanate to the premix.
-
Immediately mix the components at high speed for a short period (typically 5-10 seconds).
-
Quickly pour the reacting mixture into a mold.
-
Allow the foam to rise and cure at room temperature or in an oven at a slightly elevated temperature.
-
The foam can be demolded after it has become tack-free and has developed sufficient strength.
Synthesis of Imidazole-Containing Polymers
While less common, imidazole derivatives can be used as monomers to synthesize polymers with pendant imidazole groups. These polymers have potential applications in areas such as catalysis and as enzyme models. The synthesis of poly(vinylimidazoles) has been reported, although specific protocols for a 2,4-dimethyl-substituted vinylimidazole are not widely available. The general approach involves the synthesis of a vinyl-substituted this compound monomer followed by free-radical polymerization.
General Polymerization Workflow
Caption: A general workflow for the synthesis and characterization of imidazole-containing polymers.
Conclusion
This compound is a versatile compound in polymer chemistry, serving as an effective curing agent for epoxy resins and a catalyst for polyurethane formation. Its use can lead to polymers with desirable thermal and mechanical properties. Further research into the synthesis of polymers from this compound-based monomers could open up new applications for this interesting heterocyclic compound. The provided protocols and data, including those from closely related compounds, offer a solid foundation for researchers and professionals to explore the potential of this compound in their work.
References
Application Notes and Protocols for 2,4-Dimethylimidazole Catalyzed Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing 2,4-dimethylimidazole as a catalyst in polymerization reactions, with a primary focus on the ring-opening polymerization of epoxides. The information is compiled from established research on imidazole-catalyzed reactions.
Introduction
This compound is a heterocyclic organic compound that can function as an effective nucleophilic catalyst in various polymerization reactions. Its utility is particularly pronounced in the curing of epoxy resins, where it facilitates the ring-opening of the epoxide groups, leading to the formation of a cross-linked polymer network. The catalytic activity of imidazoles, such as this compound, is attributed to the nucleophilic character of the nitrogen atom in the imidazole (B134444) ring, which initiates the polymerization cascade. These catalysts can offer advantages such as controlled reaction rates and improved thermomechanical properties of the resulting polymers.
Catalytic Mechanism
The catalytic action of this compound in epoxy polymerization proceeds through a well-established ring-opening mechanism. The process is initiated by the nucleophilic attack of the imidazole nitrogen on an electrophilic carbon atom of the epoxy ring. This leads to the opening of the ring and the formation of an alkoxide anion. The regenerated catalyst can then participate in further reactions, propagating the polymer chain.
A proposed mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the this compound ring attacks one of the carbon atoms of the epoxy group.
-
Ring-Opening: This attack leads to the cleavage of the C-O bond of the epoxy ring, forming a zwitterionic adduct.
-
Chain Propagation: The negatively charged oxygen atom of the adduct can then attack another epoxy monomer, propagating the polymerization chain. This process can proceed via an anionic polymerization mechanism.
Experimental Protocols
The following is a generalized protocol for the this compound catalyzed polymerization of a standard epoxy resin, such as the diglycidyl ether of bisphenol A (DGEBA). Researchers should optimize the specific parameters for their particular monomer and desired polymer characteristics.
Materials:
-
Epoxy monomer (e.g., DGEBA)
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene, xylene, or solvent-free)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried to prevent premature reactions with atmospheric moisture.
-
Charging the Reactor: The epoxy monomer is charged into the reaction vessel. If a solvent is used, it is added at this stage.
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (nitrogen or argon) to remove air and moisture. A gentle, continuous flow of the inert gas should be maintained throughout the reaction.
-
Heating: The mixture is heated to the desired reaction temperature (e.g., 100-150 °C) with continuous stirring.
-
Catalyst Addition: Once the desired temperature is reached, the this compound catalyst is added to the reaction mixture. The amount of catalyst will influence the reaction rate and the properties of the final polymer (see Table 1).
-
Polymerization: The reaction is allowed to proceed for a specified time, which can range from minutes to several hours, depending on the desired degree of conversion and molecular weight. The progress of the reaction can be monitored by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the epoxy group peak.
-
Curing/Post-curing: After the initial polymerization, a post-curing step at a higher temperature may be employed to ensure complete reaction and enhance the mechanical properties of the polymer.
-
Cooling and Characterization: The reaction mixture is cooled to room temperature. The resulting polymer can then be characterized for its molecular weight, polydispersity index (PDI), glass transition temperature (Tg), and other relevant properties.
Data Presentation
The concentration of the this compound catalyst plays a crucial role in the polymerization kinetics and the final properties of the polymer. The following table summarizes the expected effect of catalyst concentration on key reaction parameters, based on studies of similar imidazole catalysts.[1][2]
| Catalyst Concentration (wt%) | Curing Time at 150°C (min) | Glass Transition Temperature (Tg) (°C) |
| 1 | > 60 | Lower |
| 3 | 30 - 60 | Moderate |
| 5 | 10 - 30 | Higher |
| >5 | < 10 | Optimal/Slight Decrease |
Note: This table provides a qualitative representation based on literature for similar imidazole catalysts.[1][2] Actual values will depend on the specific epoxy resin and reaction conditions. A concentration of imidazoles above 5 wt% is often required to complete the curing reaction of the epoxy resin.[1]
Visualizations
Diagram of the Experimental Workflow:
Caption: Experimental workflow for this compound catalyzed polymerization.
Diagram of the Catalytic Mechanism:
Caption: Catalytic mechanism of this compound in epoxy polymerization.
References
2,4-Dimethylimidazole: A Versatile Corrosion Inhibitor for Metallic Substrates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across various industries, leading to material degradation, structural failure, and economic losses. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. Among the diverse range of organic compounds, imidazole (B134444) derivatives have garnered considerable attention due to their excellent corrosion inhibition properties, attributed to the presence of nitrogen heteroatoms and π-electrons in their molecular structure. This document provides detailed application notes and experimental protocols for the use of 2,4-dimethylimidazole as a corrosion inhibitor for various metals, including mild steel, copper, and aluminum.
This compound is a heterocyclic organic compound that effectively adsorbs onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. Its inhibition mechanism involves a combination of physisorption and chemisorption, where the molecule's nitrogen atoms and π-electrons interact with the vacant d-orbitals of the metal atoms. These interactions create a stable inhibitor film that impedes both anodic and cathodic reactions of the corrosion process. The following sections present quantitative data on its inhibition efficiency, detailed experimental protocols for its evaluation, and a mechanistic overview of its protective action.
Quantitative Data on Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor is influenced by factors such as its concentration, the type of metal, the corrosive medium, and the operating temperature. The following tables summarize the inhibition efficiency of this compound and its closely related analogue, 2-methylimidazole (B133640), on different metals under various conditions. Due to the limited availability of extensive published data specifically for this compound, data for 2-methylimidazole is included to provide a comparative reference, as its structural similarity suggests a comparable performance.
Table 1: Corrosion Inhibition Efficiency of Imidazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2-Methylimidazole | 0.005 | 303 | 85.2 | [1][2] |
| 2-Methylimidazole | 0.01 | 303 | 90.5 | [1][2] |
| 2-Methylimidazole | 0.05 | 303 | 93.8 | [1][2] |
| 2-Methylimidazole | 0.05 | 313 | 91.2 | [1][2] |
| 2-Methylimidazole | 0.05 | 323 | 88.5 | [1][2] |
Table 2: Corrosion Inhibition Efficiency of Imidazole Derivatives on Copper in 0.5 M H₂SO₄
| Inhibitor | Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2-Mercapto-1-methylimidazole | 0.001 | 303 | 75.3 | [3] |
| 2-Mercapto-1-methylimidazole | 0.01 | 303 | 80.1 | [3] |
| 2-Mercapto-1-methylimidazole | 0.1 | 303 | 81.0 | [3] |
Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives on Aluminum in 1 M HCl
| Inhibitor | Concentration (M) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| Imidazole | 0.05 | 303 | 88.0 | [4] |
| 2-Methylimidazole | 0.05 | 303 | 92.0 | [4] |
Experimental Protocols
The evaluation of a corrosion inhibitor's performance requires standardized experimental procedures. The following protocols detail the methodologies for weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), which are the most common techniques used to assess the effectiveness of corrosion inhibitors like this compound.
Weight Loss Measurement Protocol
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄, 3.5% NaCl solution)
-
This compound
-
Analytical balance (±0.1 mg accuracy)
-
Water bath or thermostat
-
Desiccator
-
Polishing papers of various grades (e.g., 200, 400, 600, 800, 1200 grit)
-
Acetone and distilled water for cleaning
b. Procedure:
-
Mechanically polish the metal coupons with successively finer grades of polishing paper until a mirror-like surface is achieved.
-
Degrease the coupons by washing with acetone, followed by rinsing with distilled water.
-
Dry the coupons thoroughly and store them in a desiccator.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Prepare the corrosive solutions with and without various concentrations of this compound.
-
Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, retrieve the coupons from the solutions.
-
Remove the corrosion products by carefully brushing the coupons in a solution containing an appropriate cleaning agent (e.g., a solution of 20% NaOH containing 200 g/L of zinc dust for steel).
-
Rinse the cleaned coupons with distilled water and then acetone.
-
Dry the coupons and re-weigh them to obtain the final weight (W_final).
c. Data Analysis:
-
Corrosion Rate (CR) in millimeters per year (mm/y) can be calculated using the following formula: CR (mm/y) = (87.6 × ΔW) / (A × t × ρ) where:
-
ΔW is the weight loss in milligrams (W_initial - W_final)
-
A is the surface area of the coupon in cm²
-
t is the immersion time in hours
-
ρ is the density of the metal in g/cm³
-
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization Protocol
This electrochemical technique provides insights into the kinetics of both anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
a. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (WE): Metal specimen (e.g., mild steel rod)
-
Reference electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Counter electrode (CE): Platinum or graphite (B72142) rod
-
-
Corrosive medium with and without this compound
b. Procedure:
-
Prepare the working electrode by embedding the metal specimen in an insulating resin, leaving a known surface area exposed.
-
Polish the exposed surface of the WE to a mirror finish, then clean and dry it as described in the weight loss protocol.
-
Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
c. Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E) to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where:
-
i_corr_blank is the corrosion current density in the absence of the inhibitor.
-
i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS) Protocol
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Corrosive medium with and without this compound
b. Procedure:
-
Set up the electrochemical cell as described in the potentiodynamic polarization protocol.
-
Allow the system to stabilize at the OCP.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Measure the resulting AC current response, from which the impedance is calculated at each frequency.
c. Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
The Nyquist plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (R_ct).
-
An equivalent electrical circuit (EEC) is used to model the electrochemical interface and fit the experimental data. A common EEC for corrosion includes the solution resistance (R_s), the charge transfer resistance (R_ct), and the double-layer capacitance (C_dl).
-
The inhibition efficiency (IE%) is calculated from the R_ct values: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where:
-
R_ct_blank is the charge transfer resistance in the absence of the inhibitor.
-
R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
Corrosion Inhibition Mechanism of this compound
The corrosion inhibition mechanism of this compound on a metal surface in an acidic medium is a multi-step process involving the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption.
-
Physisorption: In acidic solutions, the imidazole ring can become protonated. The resulting positively charged imidazolium (B1220033) ions can be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive medium. This electrostatic interaction constitutes physisorption.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds. Additionally, the π-electrons of the imidazole ring can also interact with the metal surface.
The formation of a stable, adsorbed layer of this compound molecules on the metal surface acts as a physical barrier, blocking the active corrosion sites and preventing the corrosive species from reaching the metal. This barrier effectively reduces both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for various metals in different corrosive environments. Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosion process. The provided application notes and protocols offer a comprehensive guide for researchers and scientists to evaluate and understand the performance of this compound as a corrosion inhibitor. Further research focusing on its application on a wider range of alloys and in more complex industrial environments will be beneficial for its practical implementation.
References
Application Notes and Protocols for 2,4-Dimethylimidazole in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethylimidazole as a versatile catalyst in various organic transformations. The protocols detailed below are intended to serve as a starting point for reaction optimization and can be adapted to a wide range of substrates.
Catalytic Applications Overview
This compound, a substituted imidazole (B134444), serves as an effective nucleophilic and base catalyst in a variety of organic reactions. Its unique structure, featuring methyl groups at the 2 and 4 positions, enhances its basicity compared to imidazole, making it a potent catalyst.[1] It is widely utilized in industrial applications, including as a catalyst for the synthesis of polyurethanes and other polymers, where it enhances reaction rates and improves product yields.[2] Additionally, it functions as a crucial intermediate in pharmaceutical synthesis.[2] Key catalytic applications in organic synthesis include Knoevenagel condensations, esterifications, and epoxide ring-opening reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. Imidazole and its derivatives are effective catalysts for this transformation, promoting the reaction under mild conditions.[3]
Experimental Protocol: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
This protocol is adapted from a general procedure for imidazole-catalyzed Knoevenagel condensations.[3]
Materials:
-
Aromatic or aliphatic aldehyde (1 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol)
-
This compound (10–30 mol%)
-
Dichloromethane (B109758) (2 mL)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the carbonyl compound (1 mmol) and the active methylene compound (1 mmol) in dichloromethane (2 mL), add this compound (10–30 mol%).
-
Stir the reaction mixture at room temperature. If ethyl cyanoacetate (B8463686) is used as the active methylene compound, the mixture should be refluxed.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the product with dichloromethane (2 x 3 mL).
-
Dry the combined organic layers over magnesium sulfate.
-
Evaporate the solvent to afford the olefinic product.[3] Recrystallization from ethanol (B145695) can be performed for further purification if necessary.[3]
Data Presentation: Imidazole-Catalyzed Knoevenagel Condensation
The following table summarizes representative yields for the Knoevenagel condensation using imidazole as a catalyst with various aldehydes and active methylene compounds. These results are indicative of the expected performance when using this compound, although specific yields may vary.
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Conditions | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 10 | CH₂Cl₂, rt, 10 min | 98 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 10 | CH₂Cl₂, rt, 10 min | 96 |
| 3 | 4-Nitrobenzaldehyde | Malononitrile | 10 | CH₂Cl₂, rt, 5 min | 98 |
| 4 | 2-Furaldehyde | Malononitrile | 15 | CH₂Cl₂, rt, 15 min | 95 |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | 30 | CH₂Cl₂, reflux, 3 h | 95 |
| 6 | 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 30 | CH₂Cl₂, reflux, 3 h | 92 |
Data adapted from a study on imidazole-catalyzed Knoevenagel condensations.[3]
Esterification and Transesterification
Imidazole derivatives are effective catalysts for esterification and transesterification reactions.[4] They can act as nucleophilic catalysts, activating the acyl donor, or as a general base, activating the alcohol nucleophile.[2]
General Protocol: this compound-Catalyzed Esterification of a Carboxylic Acid
This is a generalized protocol based on the known mechanisms of imidazole-catalyzed esterification.
Materials:
-
Carboxylic acid (1 mmol)
-
Alcohol (1.2 mmol)
-
This compound (5-20 mol%)
-
Acylating agent activator (e.g., a carbodiimide, optional)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1 mmol) and this compound (5-20 mol%) in the anhydrous solvent.
-
If using an activator like a carbodiimide, add it to the mixture and stir for 10-15 minutes to form the activated acyl-imidazolium intermediate.
-
Add the alcohol (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a dilute aqueous acid solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Epoxide Ring-Opening
Imidazoles can catalyze the ring-opening of epoxides with various nucleophiles.[5] The imidazole can act as a nucleophile itself, opening the epoxide to form a zwitterionic intermediate which then acts as a catalyst, or it can act as a base to activate the nucleophile.[5]
General Protocol: this compound-Catalyzed Ring-Opening of an Epoxide with an Amine
This is a generalized protocol for the ring-opening of epoxides.
Materials:
-
Epoxide (1 mmol)
-
Amine (1.1 mmol)
-
This compound (10-20 mol%)
-
Aprotic solvent (e.g., acetonitrile, THF)
Procedure:
-
In a reaction vessel, dissolve the epoxide (1 mmol) and this compound (10-20 mol%) in the aprotic solvent.
-
Add the amine (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature or with heating. The optimal temperature will depend on the reactivity of the epoxide and the amine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the corresponding β-amino alcohol.
Visualizations
Catalytic Cycle of Imidazole in Esterification
Caption: Catalytic cycle for imidazole-mediated esterification.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening this compound as a catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4-Dimethylimidazole as a Hardener for Epoxy Composites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-dimethylimidazole as a curing agent for epoxy resin systems. Due to a lack of extensive direct data on this compound, this document leverages findings from closely related substituted imidazoles, such as 2-methylimidazole (B133640) (2-MI) and 2-ethyl-4-methylimidazole (B144543) (2E4MI), to provide representative protocols and performance characteristics. These compounds are structurally and functionally analogous, offering valuable insights into the behavior of this compound as an epoxy hardener.
Introduction
This compound is a heterocyclic organic compound that functions as an effective catalytic curing agent for epoxy resins. It is known for initiating anionic homopolymerization of epoxy groups, leading to a highly cross-linked, three-dimensional network. This results in a cured epoxy composite with excellent mechanical strength, thermal stability, and chemical resistance. Its catalytic nature allows for curing at relatively moderate temperatures and can influence the final properties of the composite based on its concentration.
Substituted imidazoles like this compound are often referred to as latent curing agents, meaning they can be pre-mixed with the epoxy resin to create a stable, one-component system with a long pot life at ambient temperature, which then cures rapidly upon heating. This characteristic is highly advantageous in various industrial applications, including adhesives, coatings, and advanced composite manufacturing.
Curing Mechanism
The curing of epoxy resins with this compound proceeds via an anionic polymerization mechanism. The process is initiated by the nucleophilic attack of the nitrogen atom in the imidazole (B134444) ring on an electrophilic carbon atom of the epoxy ring. This ring-opening reaction forms an alkoxide anion, which then propagates the polymerization by reacting with subsequent epoxy groups.
The proposed mechanism involves the following key steps:
-
Initiation: The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the oxirane ring of the epoxy resin. This leads to the opening of the epoxy ring and the formation of a zwitterionic adduct.
-
Propagation: The newly formed alkoxide anion is a potent nucleophile that attacks another epoxy group, continuing the chain reaction. This process repeats, leading to the formation of long polymer chains.
-
Cross-linking: As the polymerization progresses, the growing polymer chains interconnect, forming a rigid, three-dimensional network structure. This cross-linking is responsible for the final thermoset properties of the material.
Experimental Protocols
The following protocols are generalized procedures for the preparation and characterization of epoxy composites cured with this compound. Researchers should optimize these protocols for their specific epoxy resin systems and desired material properties.
Materials
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) is a commonly used epoxy resin. The epoxy equivalent weight (EEW) should be known.
-
Hardener: this compound (reagent grade).
-
Solvent (optional): Acetone or a similar solvent for reducing viscosity.
-
Reinforcement (optional): Glass fibers, carbon fibers, or other fillers.
Protocol for Sample Preparation and Curing
-
Resin Pre-heating: Gently heat the epoxy resin to a temperature of 50-60 °C to reduce its viscosity, facilitating easier mixing.
-
Hardener Addition: Accurately weigh the desired amount of this compound and add it to the pre-heated epoxy resin. The concentration of the hardener is typically varied in parts per hundred of resin (phr).
-
Mixing: Thoroughly mix the resin and hardener for 5-10 minutes until a homogeneous mixture is obtained. If using a solvent, add it during this step. For composites with reinforcement, ensure proper impregnation of the fibers.
-
Degassing: Place the mixture in a vacuum oven at 50-60 °C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Pour the degassed mixture into pre-heated molds treated with a release agent.
-
Curing: Transfer the molds to a pre-heated oven and cure according to a defined schedule. A typical curing schedule involves a multi-stage heating process to ensure complete cross-linking and to manage exothermic reactions. For example:
-
Initial cure: 1-2 hours at a lower temperature (e.g., 100-120 °C).
-
Post-cure: 1-2 hours at a higher temperature (e.g., 150-180 °C) to achieve maximum cross-link density and optimal properties.[1]
-
-
Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal stresses.
Protocol for Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Prepare a small sample (5-10 mg) of the uncured resin-hardener mixture in a hermetically sealed aluminum DSC pan.
-
Non-isothermal Scan: Heat the sample from room temperature to approximately 250-300 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere. This will determine the curing exotherm, onset temperature, peak temperature, and total heat of reaction (ΔH).
-
Isothermal Scan (Optional): Hold the sample at a specific curing temperature and monitor the heat flow over time to study the curing kinetics at that temperature.
-
Glass Transition Temperature (Tg) Determination: After the initial curing scan, cool the sample and then perform a second heating scan at the same rate. The inflection point in the heat flow curve of the second scan indicates the glass transition temperature (Tg) of the cured material.[2]
Thermogravimetric Analysis (TGA):
-
Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of the cured epoxy composite into a TGA crucible.
-
Analysis: Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
Data Interpretation: The resulting TGA curve will show the weight loss of the sample as a function of temperature, providing information on its thermal stability, decomposition temperatures, and char yield.
Protocol for Mechanical Testing
Standard ASTM methods should be followed for mechanical characterization.
-
Tensile Testing (ASTM D638): Use dog-bone shaped specimens to determine tensile strength, modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Use rectangular specimens to determine flexural strength and modulus.
-
Impact Testing (ASTM D256): Use notched specimens to determine the impact strength (Izod or Charpy).
Protocol for Spectroscopic Analysis (FTIR)
-
Sample Preparation: Place a thin film of the uncured epoxy-hardener mixture between two potassium bromide (KBr) plates.
-
Initial Spectrum: Record the FTIR spectrum of the uncured mixture at room temperature.
-
In-situ Curing: Place the KBr plates in a heated cell within the FTIR spectrometer and record spectra at different time intervals during the curing process.
-
Data Analysis: Monitor the disappearance of the characteristic absorption band of the epoxy group (around 915 cm⁻¹) and the appearance or changes in other bands (e.g., hydroxyl groups around 3400 cm⁻¹) to follow the extent of the curing reaction.[3][4]
Quantitative Data
The following tables summarize representative quantitative data for epoxy systems cured with substituted imidazoles. This data can be used as a guideline for formulating with this compound.
Table 1: Effect of 2-Methylimidazole (2-MI) Concentration on Curing Characteristics of an Epoxy Resin (Representative Data)
| 2-MI Concentration (phr) | Onset Curing Temp (°C) | Peak Curing Temp (°C) | Heat of Reaction (ΔH, J/g) |
| 1 | 145 | 165 | 380 |
| 3 | 130 | 150 | 410 |
| 5 | 120 | 140 | 430 |
Note: This data is illustrative and based on typical trends observed for imidazole-cured epoxy systems. Actual values will vary depending on the specific epoxy resin and experimental conditions.
Table 2: Influence of 2-Methylimidazole (2-MI) Concentration on Thermal Properties of Cured Epoxy (Representative Data)
| 2-MI Concentration (phr) | Glass Transition Temp (Tg, °C) | Decomposition Temp (TGA, 5% weight loss, °C) |
| 1 | 135 | 320 |
| 3 | 145 | 330 |
| 5 | 155 | 335 |
Note: Increasing the hardener concentration generally leads to a higher cross-link density and thus a higher Tg, up to an optimal concentration.
Table 3: Representative Mechanical Properties of Imidazole-Cured Epoxy Composites
| Property | Typical Value Range | ASTM Standard |
| Tensile Strength | 60 - 90 MPa | D638 |
| Tensile Modulus | 2.5 - 4.0 GPa | D638 |
| Flexural Strength | 100 - 150 MPa | D790 |
| Flexural Modulus | 3.0 - 5.0 GPa | D790 |
| Notched Izod Impact | 0.4 - 0.8 J/cm | D256 |
Note: These values are general ranges for well-cured, unfilled epoxy systems and can be significantly influenced by the specific formulation, curing cycle, and the presence of fillers or reinforcements.
Conclusion
This compound serves as an effective and versatile hardener for epoxy composites, offering the potential for formulating one-component systems with controlled latency and rapid curing at elevated temperatures. The concentration of this compound and the curing schedule are critical parameters that can be tailored to achieve a desired balance of processing characteristics and final material properties, including high thermal stability and robust mechanical performance. The protocols and representative data provided herein offer a solid foundation for researchers and scientists to explore and optimize the use of this compound in their specific epoxy composite applications. Further empirical studies are recommended to establish precise quantitative relationships for this compound with various epoxy resin systems.
References
Application Notes and Protocols for 2,4-Dimethylimidazole in Biochemical Studies of Enzyme Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethylimidazole is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] While direct quantitative data on its inhibitory activity against specific enzymes is not extensively documented in publicly available literature, its core imidazole (B134444) structure is a key feature in numerous potent and selective enzyme inhibitors.[3][4] This document provides an overview of the application of the this compound scaffold in the context of enzyme activity studies, with a particular focus on its potential as a starting point for the development of inhibitors for Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein (MAP) Kinase.
The imidazole ring system is a common motif in inhibitors of various kinases due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5] Specifically, derivatives of 2,4-imidazole have been identified as potent inhibitors of TAK1, a key signaling node in inflammatory pathways.[4][6] Similarly, the pyridinylimidazole class of compounds, which features an imidazole core, were among the first and most widely studied inhibitors of p38 MAP kinase, a critical mediator of cellular responses to stress and inflammation.[3][7]
These application notes will summarize the inhibitory activities of key 2,4-imidazole derivatives and provide detailed protocols for assessing the inhibitory potential of this compound and its analogues against TAK1 and p38 MAP kinase.
Data Presentation
The following tables summarize the inhibitory activities of various imidazole derivatives against their target enzymes. It is important to note that this data is for derivatives of 2,4-imidazole and not for this compound itself. These values are presented to illustrate the potential of the 2,4-imidazole scaffold in inhibitor design.
Table 1: Inhibitory Activity of 2,4-1H-Imidazole Carboxamide Derivatives against TAK1
| Compound | Structure | Biochemical IC50 (µM) |
| Compound 9 | Pyrrolidine (B122466) at R3, N-methyl amide at R4 | 3.5 |
| Compound 12 | Modified pyrrolidine at R3, N-methyl amide at R4 | 0.9 |
| Compound 22 | Scaffold-hopped imidazole core | >100-fold jump in potency from initial hits |
| Compound 54 | Optimized with Structure-Based Drug Design | Good biochemical potency |
Data extracted from a study on 2,4-1H-imidazole carboxamides as TAK1 inhibitors, highlighting the potential of the 2,4-imidazole scaffold.[6]
Table 2: Inhibitory Activity of Pyridinylimidazole-Based Inhibitors against p38α MAP Kinase
| Compound | Core Structure | p38α IC50 (nM) |
| SB203580 | Trisubstituted imidazole | Potent inhibitor |
| ML3403 | 2-alkylsulfanylimidazole | Low double-digit nanomolar |
| LN950 | 2-alkylsulfanylimidazole | Low double-digit nanomolar |
| 2-Alkylimidazole 2 | 2-alkylimidazole | Low single-digit nanomolar |
This table showcases the potency of inhibitors containing an imidazole core against p38α MAP kinase.[5]
Signaling Pathways and Experimental Workflows
To understand the context of inhibiting TAK1 and p38 MAP kinase, it is crucial to visualize their roles in cellular signaling. The following diagrams illustrate these pathways and a general workflow for an enzyme inhibition assay.
Caption: The TAK1 signaling pathway, a key regulator of inflammation.
Caption: The p38 MAP Kinase signaling cascade in cellular stress response.
Caption: General workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory activity of a test compound, such as this compound, against TAK1 and p38 MAP kinase. These protocols are based on commercially available assay kits and can be adapted for specific laboratory conditions.
Protocol 1: In Vitro TAK1 Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the IC50 value of a test compound against TAK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
TAK1-TAB1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to a working range (e.g., 100 µM to 0.1 nM). Prepare a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO to the wells of a 384-well plate.
-
Prepare a master mix containing TAK1-TAB1 enzyme and substrate (MBP) in kinase buffer.
-
Add 4 µL of the enzyme/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for TAK1.
-
Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.
-
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the IC50 value of a test compound against p38α MAP kinase.
Materials:
-
p38α Kinase Enzyme
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP solution
-
Substrate (e.g., ATF2 peptide)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, serially diluted to the desired concentration range. Include a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Use a suitable software to fit the data to a dose-response curve and calculate the IC50 value.
-
Conclusion
While this compound itself has not been extensively characterized as a direct enzyme inhibitor in the available literature, its structural motif is a cornerstone of highly potent inhibitors of key kinases such as TAK1 and p38 MAP kinase. The provided data on 2,4-imidazole derivatives underscores the significant potential of this scaffold in the design of novel therapeutic agents. The detailed protocols offered herein provide a robust framework for researchers to screen and characterize the inhibitory activity of this compound and its analogues, thereby facilitating further exploration in the field of enzyme-targeted drug discovery.
References
- 1. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From 2-Alkylsulfanylimidazoles to 2-Alkylimidazoles: An Approach towards Metabolically More Stable p38α MAP Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of unactivated p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,4-Dimethylimidazole Catalyzed Processes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments utilizing 2,4-Dimethylimidazole as a catalyst.
Troubleshooting Guides
This section addresses specific problems that may arise during this compound catalyzed reactions, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield or Incomplete Conversion in Epoxy Curing
-
Question: My epoxy resin curing process catalyzed by this compound is resulting in a low yield of the cured product, or the reaction does not seem to go to completion. What are the likely causes and how can I improve the outcome?
-
Answer: Low yields or incomplete curing in these systems can be attributed to several factors, primarily related to the formation and stability of intermediates and the polymerization process itself.
-
Potential Causes:
-
Incomplete Adduct Formation: The initial step of the curing mechanism involves the formation of 1:1 and 1:2 adducts between the this compound and the epoxy resin.[1][2][3] Insufficient formation of these adducts will limit the subsequent polymerization.
-
Steric Hindrance: The methyl groups on the imidazole (B134444) ring can create steric hindrance, potentially slowing down the reaction rate compared to unsubstituted imidazole.
-
Suboptimal Temperature: The reaction temperature is critical. While heat is required to drive the reaction, excessive temperatures can lead to side reactions or degradation of the components.
-
Moisture Contamination: Water in the reaction mixture can react with the epoxy groups, leading to undesired byproducts and incomplete curing.
-
-
Troubleshooting Steps:
-
Optimize Catalyst Concentration: Increasing the concentration of this compound can lead to a higher concentration of the epoxy-imidazole adduct, which can drive the reaction forward.[1] However, be aware that excessively high concentrations can promote side reactions.
-
Adjust Curing Temperature and Time: Systematically vary the curing temperature and monitor the reaction progress using techniques like Differential Scanning Calorimetry (DSC) to determine the optimal curing profile.[2][4]
-
Ensure Anhydrous Conditions: Dry all reagents and solvents thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Monitor Adduct Formation: Utilize real-time monitoring techniques such as FT-IR spectroscopy to track the formation of the imidazole-epoxy adducts and the consumption of epoxy groups.[1]
-
-
Issue 2: Presence of Unexpected Byproducts in the Final Product
-
Question: After my this compound catalyzed reaction, I am observing unexpected peaks in my analytical data (e.g., NMR, GC-MS, or IR), suggesting the presence of impurities or side products. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a common issue and can arise from several competing reaction pathways.
-
Potential Side Reactions and Byproducts:
-
Carbonyl Compound Formation: A known side reaction in imidazole-catalyzed epoxy curing is the formation of carbonyl compounds, which can be observed as a small peak around 1720 cm⁻¹ in the IR spectrum.[1] This can occur through a Hoffman elimination-type reaction of the intermediate adducts.
-
Catalyst Regeneration Byproducts: The catalyst, this compound, can be regenerated during the process through pathways like N-dealkylation or β-elimination.[5] These regeneration steps can lead to the formation of various small molecule impurities.
-
Oxazole (B20620) Formation: In syntheses where imidazole formation is a possibility, a common competing reaction is the formation of oxazole byproducts.[6]
-
Allophanate (B1242929) and Biuret (B89757) Formation (in Polyurethane Synthesis): At high concentrations of imidazole catalysts in polyurethane synthesis, side reactions leading to the formation of allophanate and biuret linkages can occur, which can negatively impact the polymer's properties.[7]
-
-
Troubleshooting Steps:
-
Control Catalyst Loading: Use the minimum effective concentration of this compound to minimize the occurrence of concentration-dependent side reactions.
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to suppress the activation of competing reaction pathways.
-
Purification Strategy: Develop a robust purification protocol to remove the identified byproducts. This may involve column chromatography, recrystallization, or distillation.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and mass spectrometry to gain a better understanding of the side reactions occurring. This information can then be used to further refine the reaction conditions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of this compound in catalyzing epoxy curing?
-
A1: The widely accepted mechanism involves a two-step process. First, the pyridine-type nitrogen of the imidazole ring attacks the epoxy group to form a 1:1 adduct. This is followed by the reaction of another epoxy group with the other nitrogen of the imidazole to form a 1:2 adduct. This 1:2 adduct then initiates the anionic polymerization of the epoxy resin.[1][3][4]
-
-
Q2: How does this compound act as a catalyst in polyurethane synthesis?
-
A2: In polyurethane reactions, this compound can function as both a nucleophilic and a general base catalyst. As a nucleophilic catalyst, the nitrogen atoms in the imidazole ring can attack the isocyanate group, forming an intermediate that then reacts with the polyol. As a general base catalyst, it can abstract a proton from the polyol's hydroxyl group, increasing its nucleophilicity.[7]
-
-
Q3: Can this compound be recovered and reused?
-
A3: While this compound is a catalyst, it can become incorporated into the polymer network or be altered through side reactions.[5] In many polymerization processes, it is consumed or modified, making recovery difficult. However, in some instances, catalyst regeneration pathways exist, although this can also lead to byproducts.[5]
-
Quantitative Data Summary
While specific quantitative data for side reactions with this compound is not abundant in the literature, the following table summarizes the types of quantitative information that can be obtained through analysis.
| Parameter | Typical Values/Observations | Analytical Technique(s) |
| Activation Energy (Ea) for Epoxy Curing | 74-81 kJ/mol (for similar imidazole systems)[2][4] | Differential Scanning Calorimetry (DSC) |
| Heat of Reaction (ΔH) for Epoxy Curing | Varies with catalyst concentration and resin type | Differential Scanning Calorimetry (DSC) |
| Byproduct Concentration (e.g., Carbonyls) | Typically low, qualitative observation by IR[1] | Infrared (IR) Spectroscopy, GC-MS |
| Residual Monomer Content | Dependent on conversion rate | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Monitoring Epoxy Curing and Side Product Formation by FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the epoxy resin and this compound mixture between two potassium bromide (KBr) plates.
-
Initial Spectrum: Record an initial FT-IR spectrum of the uncured mixture at room temperature.
-
Curing and Data Acquisition: Place the KBr plates in a heated cell at the desired curing temperature. Acquire FT-IR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the epoxy group absorption band (typically around 915 cm⁻¹). Simultaneously, monitor for the appearance of any new peaks, such as a carbonyl peak around 1720 cm⁻¹, which would indicate a side reaction.[1]
Protocol 2: Analysis of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: After the reaction, dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Derivatization (if necessary): For the analysis of imidazole-containing compounds, derivatization may be required. A common method involves reaction with isobutyl chloroformate in the presence of pyridine (B92270) and ethanol.[8]
-
GC-MS Analysis:
-
Injector: Use a split/splitless injector at a temperature optimized to prevent degradation of the analytes.
-
Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable for separating the components.[9]
-
Oven Program: Develop a temperature gradient program that allows for the separation of the starting materials, main product, and any potential byproducts.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range to identify the separated components based on their mass spectra.
-
-
Data Interpretation: Identify the main product and any byproducts by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards if available.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound catalyzed processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 7. bdmaee.net [bdmaee.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 2,4-Dimethylimidazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,4-Dimethylimidazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, particularly when using methods based on the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Suboptimal Temperature: Reaction rate may be too slow at lower temperatures, while side reactions may be favored at excessively high temperatures. | Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. |
| Incorrect Stoichiometry: The molar ratio of reactants is critical. An incorrect ratio can lead to the formation of byproducts or unreacted starting materials. | Ensure accurate measurement and dispensing of all reactants. For reactions involving methylglyoxal (B44143), an aldehyde, and ammonia, a molar ratio of 1:1:2 is a common starting point.[1] | |
| Order of Reagent Addition: The sequence in which reactants are introduced can significantly impact the reaction outcome. | For the synthesis of 4-methylimidazoles, adding the aldehyde and methylglyoxal simultaneously to the aqueous ammonia solution is recommended. Adding ammonia to the aldehydes may result in unsatisfactory yields.[1] | |
| Inefficient Mixing: Poor mixing can result in localized concentration gradients, leading to an inconsistent reaction rate and increased byproduct formation. | Employ vigorous and consistent stirring throughout the reaction using a suitable mechanical or magnetic stirrer. | |
| Formation of Multiple Products/Impurities | Side Reactions: The formation of oxazoles is a common side reaction in imidazole (B134444) synthesis.[2] | Using a large excess of the ammonia source and maintaining alkaline reaction conditions can help suppress oxazole (B20620) formation.[2][3] |
| Impure Starting Materials: The purity of the reactants, such as methylglyoxal and formaldehyde (B43269), is crucial for obtaining a clean product. | Use reagents of high purity. If necessary, purify the starting materials before use. | |
| Incorrect pH: The pH of the reaction mixture can influence the reaction pathway and the formation of byproducts. | The synthesis of 4-methylimidazoles is favored at a pH above 7.[1] | |
| Difficult Product Purification | Presence of Tarry Byproducts: High reaction temperatures can sometimes lead to the formation of polymeric or tarry substances that complicate purification. | Maintain strict temperature control and avoid excessive heating. |
| Product Solubility: this compound is a polar compound, which can make extraction from aqueous solutions challenging. | Use a suitable organic solvent for extraction. If the product remains in the aqueous layer, consider adjusting the pH to facilitate extraction. | |
| Co-crystallization of Impurities: Impurities with similar solubility profiles to the desired product can be difficult to remove by recrystallization alone. | If recrystallization is ineffective, column chromatography on silica (B1680970) gel is a recommended alternative for achieving high purity. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing this compound?
A1: A widely used method is a variation of the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like methylglyoxal), an aldehyde (such as formaldehyde or acetaldehyde), and an ammonia source in an aqueous solution.[1] One specific patented method reports a 72% yield by reacting methylglyoxal and formaldehyde with aqueous ammonia at 70°C.[1]
Q2: How critical is the order of addition of reactants?
A2: The order of addition is of great importance. For the synthesis of 4-methylimidazoles, it is advantageous to add the aldehyde and methylglyoxal simultaneously to the aqueous ammonia solution. Adding the ammonia to a mixture of the aldehydes has been shown to result in lower yields.[1]
Q3: What are the optimal pH conditions for this synthesis?
A3: The reaction is favored at a pH above 7. Carrying out the reaction at a pH above 8 is considered beneficial.[1]
Q4: What are some common byproducts to expect in this synthesis?
A4: A common byproduct in imidazole synthesis is the corresponding oxazole.[2] The formation of this can be minimized by using a large excess of ammonia and maintaining alkaline conditions.[2][3] Depending on the specific aldehyde used, other substituted imidazoles can also be formed as byproducts. For instance, when using formaldehyde with methylglyoxal, 2-methylimidazole (B133640) can be a byproduct.
Q5: What are the recommended methods for purifying this compound?
A5: The product can be initially isolated by distillation.[1] For further purification, recrystallization from a suitable solvent is a common technique.[4][5][6] If significant impurities are present, column chromatography is a more effective method for achieving high purity.[7]
Experimental Protocols
Synthesis of this compound from Methylglyoxal, Acetaldehyde (B116499), and Ammonia
This protocol is adapted from a patented procedure with a reported yield of 72.0%.[1]
Materials:
-
Methylglyoxal (aqueous solution, e.g., 32.2% strength)
-
Acetaldehyde (aqueous solution, e.g., 40% strength)
-
Ammonia (aqueous solution, e.g., 25% strength)
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer and a heating mantle, prepare a solution of 112 parts of 32.2% strength aqueous methylglyoxal and 55 parts of 40% strength aqueous acetaldehyde in 1,275 parts of water.
-
Heat the mixture to 40°C while stirring.
-
Over a period of 30 minutes, add 102 parts of 25% strength aqueous ammonia to the reaction mixture.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 40°C.
-
The product, this compound, is then isolated from the reaction mixture by distillation. The reported boiling point is 140°-143°C at 1 mm Hg.[1]
Data Presentation
Table 1: Representative Reaction Conditions for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | Methylglyoxal, Acetaldehyde, Ammonia | [1] |
| Solvent | Water | [1] |
| Temperature | 40°C | [1] |
| Reaction Time | 1 hour (30 min addition, 30 min stirring) | [1] |
| pH | > 7 | [1] |
| Reported Yield | 72.0% | [1] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for addressing low product yield.
References
Technical Support Center: 2,4-Dimethylimidazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dimethylimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Debus-Radziszewski imidazole (B134444) synthesis. This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849).[1][2] This one-pot synthesis is efficient and widely used for producing various imidazole derivatives.[3]
Q2: What are the typical starting materials for the synthesis of this compound via the Debus-Radziszewski reaction?
A2: The typical starting materials are:
-
A 1,2-dicarbonyl compound: Glyoxal (B1671930) is commonly used.
-
An aldehyde: Acetaldehyde (B116499) is used to introduce the methyl group at the 2-position.
-
An ammonia source: Aqueous ammonia or ammonium (B1175870) acetate (B1210297) can be used.[4][5]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the this compound product.[6]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common and effective method for purifying solid this compound is recrystallization.[6][7] Suitable solvents for recrystallization include ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.[6] If recrystallization is not sufficient, column chromatography on silica (B1680970) gel can be employed to separate the product from impurities.[6] For impurities that are difficult to remove, dissolving the crude product in hot benzene, followed by activated carbon treatment and low-temperature crystallization, can be an effective purification strategy.[8]
Q5: How can I assess the purity of the final this compound product?
A5: The purity of the final product can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10] HPLC methods have been established for the quantitative analysis of imidazole and its derivatives, including 2-methylimidazole (B133640) and 4-methylimidazole, which can be adapted for this compound.[9][11] Additionally, determining the melting point of the purified solid can serve as a good indicator of purity.[6]
Troubleshooting Guide
Low Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can arise from several factors. Below is a systematic guide to troubleshoot this issue.
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the reaction rate and the formation of byproducts.
-
Too low: The reaction may be too slow, leading to incomplete conversion.
-
Too high: Can promote the formation of unwanted side products and tarry substances.[4]
-
Solution: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. A good starting point is in the range of 60-80°C, exploring a wider range of 40-100°C for optimization.[4] Some protocols suggest a reaction temperature of 90-95°C for 3 hours.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is crucial for maximizing product formation.
-
Problem: An improper ratio of glyoxal, acetaldehyde, and ammonia can limit the yield.
-
Solution: Ensure accurate measurement of all reactants. A common starting point for the Radziszewski reaction is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia, respectively.[4] One specific protocol suggests a molar ratio of ammonia:acetaldehyde:glyoxal = 2:1:1.
-
-
Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction efficiency.
-
Solution: Employ vigorous and consistent stirring throughout the reaction using a mechanical or magnetic stirrer.[4]
-
-
pH of the Reaction Mixture: The pH can influence the reactivity of the ammonia source and the stability of reaction intermediates.
-
Impure Starting Materials: The purity of the reactants is critical for a clean reaction and high yield.
-
Problem: Impurities in glyoxal, acetaldehyde, or the ammonia source can lead to the formation of a complex mixture of products that are difficult to separate.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the reactants before use. For instance, glyoxal can be purified by electrodialysis.
-
-
Order of Reagent Addition: The sequence in which the reactants are mixed can significantly impact the formation of the desired product.
Product Purity Issues
Q: My final product contains significant impurities. How can I identify and minimize them?
A: The presence of impurities is a common issue that can often be resolved by optimizing reaction conditions and purification procedures.
-
Formation of Side Products: High reaction temperatures can promote the formation of byproducts.
-
Solution: Maintain a consistent and optimized reaction temperature. Avoid excessive heating.[4]
-
-
Presence of Tarry Byproducts: High temperatures can lead to the formation of polymeric or tarry substances that complicate purification.
-
Solution: Optimize the reaction temperature to minimize the formation of these byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize oxidation and side reactions.[4]
-
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the crude product.
-
Solution: Monitor the reaction to completion using TLC.[6] Ensure sufficient reaction time and optimal temperature.
-
-
Difficulty in Product Isolation and Purification: The product may be highly soluble in the reaction solvent, or impurities may have similar polarity, making separation challenging.
-
Solution:
-
Recrystallization: Choose a solvent or solvent system where the solubility of this compound is high at elevated temperatures and low at cooler temperatures, while impurities remain soluble.[7][14] Common choices include ethanol or mixtures like n-hexane/ethyl acetate.[15]
-
Column Chromatography: If recrystallization is ineffective, use column chromatography on silica gel to separate the product from impurities with similar polarity.[6]
-
pH Adjustment during Work-up: The product's solubility can be pH-dependent. Adjusting the pH of the work-up solution may help in precipitating the product while keeping impurities in solution.[16]
-
-
Quantitative Data
| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Purity (%) | Reference |
| Debus-Radziszewski | Glyoxal, Acetaldehyde, Aqueous Ammonia | 90-95°C, 3 hours | ~85% | High | |
| One-Pot Synthesis | Aldehydes, Benzil, Ammonium Acetate | Microwave-assisted | High | - | [3] |
| Microreactor Synthesis | Methylamine, Acetaldehyde, Glyoxal, Ammonia | 25°C then 70°C, 30 MPa | 85.1% | 99.5% (for 1,2-dimethylimidazole) | [10] |
Note: The yield and purity are highly dependent on the specific experimental setup and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Debus-Radziszewski Reaction
This protocol is a generalized procedure based on the principles of the Debus-Radziszewski synthesis.
Materials:
-
40% Aqueous Glyoxal
-
Acetaldehyde
-
25% Aqueous Ammonia
-
Suitable reaction vessel with stirring and temperature control
Procedure:
-
In a reaction vessel, cool the 25% aqueous ammonia solution to 0-5°C.
-
Slowly add acetaldehyde to the cooled ammonia solution while maintaining the temperature between 0-5°C.
-
After the addition is complete, add the 40% aqueous glyoxal solution. The temperature should not exceed 60°C during this addition.
-
Once all reactants are mixed, heat the reaction mixture to 90-95°C and maintain this temperature for 3 hours with constant stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the crude product. This may involve distillation to remove water followed by vacuum distillation to collect the this compound.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of n-hexane and ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during cooling.
-
After the solution has reached room temperature and crystal formation appears complete, further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals, for example, by drawing air through the filter cake or in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: Logical workflow for the purification of this compound.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Buy this compound (EVT-459710) | 930-62-1 [evitachem.com]
- 4. benchchem.com [benchchem.com]
- 5. organic chemistry - Synthesis of 2-methylimidazole - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. CN101560188A - Method for separating and purifying 2-methylimidazole crystal impurity - Google Patents [patents.google.com]
- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 10. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. Purification [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Epoxy Resin Curing with 2,4-Dimethylimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor curing of epoxy resins when using 2,4-Dimethylimidazole as a curing agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My epoxy resin mixture is not curing or remains tacky after the recommended time. What are the likely causes?
A1: Incomplete or tacky curing is a common issue that can stem from several factors. The primary culprits are typically related to the formulation, mixing process, or curing conditions.[1][2]
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Incorrect Mix Ratio: An improper ratio of epoxy resin to this compound is a frequent cause of curing failure.[1][3] It is crucial to follow the manufacturer's or formulation's recommended stoichiometry.
-
Inadequate Mixing: If the resin and curing agent are not thoroughly mixed, localized areas will have an incorrect ratio, leading to soft or sticky spots.[4][5] Ensure you scrape the sides and bottom of the mixing container to achieve a homogeneous mixture.[5]
-
Low Curing Temperature: this compound is a latent curing agent, meaning it requires a specific activation temperature to initiate the curing reaction efficiently.[6][7] If the curing temperature is too low, the reaction rate will be significantly slow, resulting in an incomplete cure.[2][8]
-
Moisture Contamination: The presence of moisture can interfere with the curing mechanism of some epoxy systems, potentially leading to a cloudy appearance or incomplete curing.[4]
-
Inhibited Chemistry: Certain contaminants on the substrate or in the mixing equipment can inhibit the chemical reaction between the epoxy resin and the imidazole (B134444).
Q2: How does the concentration of this compound affect the curing process and final properties?
A2: The concentration of this compound plays a critical role in both the curing kinetics and the final thermomechanical properties of the cured epoxy.
-
Curing Rate: Generally, increasing the concentration of the imidazole will accelerate the curing reaction.[7] However, an excessive amount can lead to a very rapid, uncontrolled cure, potentially causing high exotherms and internal stresses.
-
Glass Transition Temperature (Tg): The Tg, which indicates the transition from a rigid to a rubbery state, is influenced by the crosslink density of the polymer network.[9] An optimal concentration of this compound will lead to a high degree of crosslinking and a higher Tg. However, excessive concentrations can sometimes act as a plasticizer, reducing the Tg.[9]
Q3: The surface of my cured epoxy is exhibiting "amine blush" or a greasy film. What causes this and how can I prevent it?
A3: While more common with amine-based curing agents, a surface film can sometimes occur. This is often due to the reaction of the curing agent with moisture and carbon dioxide in the air, forming carbamates on the surface. To prevent this, it is advisable to work in a controlled environment with low humidity.
Q4: My cured epoxy is brittle. How can I improve its mechanical properties?
A4: Brittleness in the cured epoxy can be due to several factors:
-
Incomplete Curing: An under-cured epoxy will not have developed its full mechanical strength. Ensure your curing schedule (time and temperature) is adequate.
-
High Crosslink Density: While a high crosslink density is often desirable for thermal properties, an excessively crosslinked network can be brittle. Adjusting the concentration of this compound may be necessary.
-
Formulation: The choice of epoxy resin itself significantly impacts the final mechanical properties. Consider using a more flexible epoxy resin in your formulation if toughness is a key requirement.
Data Presentation
Table 1: Effect of 2-Methylimidazole (B133640) (2-MI) Concentration on Glass Transition Temperature (Tg) of a DGEBA Epoxy Resin
| Sample ID | 2-MI (wt%) | Tg (°C) | Standard Deviation (°C) |
| S1 | 1 | 98.5 | 1.2 |
| S2 | 3 | 112.3 | 0.9 |
| S3 | 5 | 125.7 | 1.5 |
| S4 | 7 | 131.2 | 1.1 |
| S5 | 9 | 128.9 | 1.3 |
Data adapted from a study on 2-methylimidazole.[9]
Table 2: Curing Times for Various Imidazoles with a DGEBA-based Epoxy Resin (YDF-170) at 10 wt% Concentration
| Imidazole | Curing Time at 150°C (seconds) | Curing Time at 180°C (seconds) |
| Imidazole (Im) | 6 | ~3 |
| 2-Methylimidazole (2MI) | 4 | ~2 |
| 2-Ethylimidazole (2EI) | 7 | ~3.5 |
| 2-Ethyl-4-methylimidazole (B144543) (2E4MI) | 7 | ~3.5 |
| 2-Phenylimidazole (2PhI) | 12 | ~6 |
| 1-Methylimidazole (1MI) | 15 | ~7.5 |
Data adapted from a comparative study of various imidazoles.[10]
Experimental Protocols
Protocol 1: Determination of Degree of Cure using Differential Scanning Calorimetry (DSC)
Objective: To quantify the extent of the curing reaction and identify the glass transition temperature (Tg).
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Uncured and partially cured epoxy/2,4-Dimethylimidazole samples
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the epoxy resin sample into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed pan as a reference.
-
DSC Program:
-
Equilibrate the sample at a low temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature that is well above the expected final curing temperature (e.g., 250°C). This first scan will measure the residual heat of cure (ΔH_residual).
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the fully cured sample.
-
-
Data Analysis:
-
Total Heat of Cure (ΔH_total): Integrate the area under the exothermic peak of a completely uncured sample.
-
Residual Heat of Cure (ΔH_residual): Integrate the area under the exothermic peak of the partially cured sample from the first heating scan.
-
Degree of Cure (%): Calculate using the formula: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] * 100[11]
-
Glass Transition Temperature (Tg): Determine the midpoint of the step-like transition in the baseline of the second heating scan.[12]
-
Protocol 2: Determination of Gel Time
Objective: To determine the time it takes for the epoxy resin mixture to transition from a liquid to a semi-solid (gel) state.
Materials and Equipment:
-
Rheometer with parallel plate geometry (for precise measurement) OR
-
Hot plate and a timer with a spatula or glass rod (for a simpler method)
-
Epoxy resin and this compound
Procedure (Simple Hot Plate Method):
-
Preheat the hot plate to the desired isothermal curing temperature.
-
Prepare the epoxy/2,4-Dimethylimidazole mixture according to the desired ratio and mix thoroughly.
-
Place a small amount of the mixture onto the hot plate.
-
Start the timer immediately.
-
Periodically probe the mixture with a clean spatula or glass rod.
-
The gel time is the point at which the resin no longer forms a continuous thread when the spatula is lifted, but rather breaks or forms a "stringy" semi-solid.[13]
Visualizations
Caption: Troubleshooting workflow for poor epoxy curing.
Caption: Simplified curing mechanism of epoxy with imidazole.
References
- 1. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 2. xtremepolishingsystems.com [xtremepolishingsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 5. cyclohexylamine.net [cyclohexylamine.net]
- 6. quora.com [quora.com]
- 7. ejournal.brin.go.id [ejournal.brin.go.id]
- 8. Troubleshooting Epoxy Resin Issues [liquidglassepoxy.com]
- 9. newtopchem.com [newtopchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. engineering.unt.edu [engineering.unt.edu]
- 13. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2,4-Dimethylimidazole in solution over time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4-Dimethylimidazole in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound solutions?
A1: this compound as a solid is stable under normal conditions.[1][2] For solutions, it is recommended to store them in a dry, cool, and well-ventilated place in tightly sealed containers.[1][3] For extended storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Q2: What factors can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation.
-
Light: Prolonged exposure to light may cause decomposition.[4]
-
pH: The stability of imidazole-containing compounds can be pH-dependent.
-
Presence of Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[1][2]
-
Solvent Type: The choice of solvent can impact the stability of the compound.
Q3: What are the known decomposition products of this compound?
A3: Under thermal stress, this compound can decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1] In solution, degradation pathways may be more complex and can be investigated through forced degradation studies.
Troubleshooting Guide
Issue 1: Unexpected Color Change in Solution
-
Possible Cause: This may indicate degradation of this compound, potentially due to oxidation or reaction with an unstable component in the medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to ensure the integrity of the compound.
-
Inert Atmosphere: If you suspect oxidation, try preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Ensure the solvent used is of high purity and free from contaminants that could react with this compound.
-
Characterize the Product: If the problem persists, consider using analytical techniques like UV-Vis spectroscopy or LC-MS to identify any new species in the solution.
-
Issue 2: Precipitation or Crystallization from Solution
-
Possible Cause: The concentration of this compound may be too high for the chosen solvent at the storage temperature, leading to precipitation. Alternatively, a degradation product that is insoluble in the solvent may be forming.
-
Troubleshooting Steps:
-
Check Solubility: Verify the solubility of this compound in your chosen solvent at the intended storage and experimental temperatures.
-
Gentle Warming: Try gently warming the solution to see if the precipitate redissolves. If it does, it is likely the parent compound. If not, it could be a degradation product.
-
Adjust Concentration: Consider working with a lower concentration of this compound.
-
Filter and Analyze: If the precipitate is suspected to be a degradation product, it can be isolated by filtration and analyzed (e.g., by melting point, IR, or NMR) to identify it.
-
Issue 3: Inconsistent Experimental Results
-
Possible Cause: This could be due to the degradation of this compound in the stock solution over time, leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Use Fresh Stock: Prepare a fresh stock solution of this compound for each set of experiments.
-
Perform Stability Testing: Conduct a simple stability study of your stock solution under your specific storage conditions. Analyze the concentration of this compound at different time points using a suitable analytical method (e.g., HPLC-UV).
-
Control for pH: If working in an aqueous buffer, ensure the pH is controlled and monitored, as pH can affect the stability of imidazole (B134444) compounds.
-
Data on Solution Stability (Illustrative)
Table 1: Illustrative Stability of this compound (1 mg/mL) in Common Solvents at Room Temperature (25°C)
| Solvent | Time (days) | % Remaining (Illustrative) | Observations (Illustrative) |
| Water | 1 | 99.5 | Clear, colorless solution |
| 7 | 98.2 | Clear, colorless solution | |
| 30 | 95.0 | Slight yellowing of solution | |
| Ethanol | 1 | 99.8 | Clear, colorless solution |
| 7 | 99.5 | Clear, colorless solution | |
| 30 | 98.9 | Clear, colorless solution | |
| DMSO | 1 | 99.9 | Clear, colorless solution |
| 7 | 99.7 | Clear, colorless solution | |
| 30 | 99.2 | Clear, colorless solution |
Table 2: Illustrative Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers after 7 Days at 37°C
| pH | Buffer System | % Remaining (Illustrative) |
| 3.0 | Citrate Buffer | 92.5 |
| 5.0 | Acetate Buffer | 97.8 |
| 7.4 | Phosphate Buffer | 98.5 |
| 9.0 | Borate Buffer | 94.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for performing a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 6, 12, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw samples at 0, 2, 6, 12, and 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 60°C. Withdraw samples at 0, 1, 3, and 7 days.
-
Photostability: Expose the stock solution to a calibrated light source as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples after a defined exposure period.
3. Sample Analysis:
-
Analyze all samples using a stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) gradient is a good starting point. Detection can be done using a UV detector at a suitable wavelength (e.g., 210 nm).
-
The percentage of remaining this compound and the formation of any degradation products should be monitored.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Conceptual use of this compound as a ligand to inhibit a metalloenzyme.
References
Preventing byproduct formation when using 2,4-Dimethylimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and use of 2,4-Dimethylimidazole, with a specific focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound?
A1: The synthesis of this compound, typically via the Debus-Radziszewski reaction or similar methods, can lead to several byproducts. The most prevalent include:
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Isomeric Imidazoles: 4-Methylimidazole (or 5-methylimidazole) is a common isomeric byproduct. Its formation is often influenced by the reaction conditions and the starting materials used.
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Oxazoles: These can form as byproducts, particularly if the reaction conditions are not carefully controlled.
-
Products of Incomplete Reaction: Unreacted starting materials or intermediate products can remain in the final mixture if the reaction does not go to completion.
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Polymeric Materials: Under certain conditions, especially with prolonged reaction times or high temperatures, polymerization of reactants or intermediates can occur, leading to tar-like substances.
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Side-products from Reactants: For instance, if excess ammonia (B1221849) is used, it can lead to the formation of other nitrogen-containing compounds.
Q2: How can I detect the presence of these byproducts in my sample?
A2: Several analytical techniques can be employed to detect and quantify byproducts in your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): Particularly when coupled with a mass spectrometer (LC-MS), HPLC is a powerful tool for separating and identifying isomers and other byproducts.
-
Gas Chromatography (GC): GC, often with a mass selective detector (GC-MS), is also effective for separating and identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of byproducts by comparing the spectra of your sample to known standards.
-
Capillary Electrophoresis (CE): This technique is particularly useful for the separation of ionic and polar compounds, including methylimidazole isomers.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. A good starting point is 60-80°C, exploring a range of 40-100°C to find the optimal balance between reaction rate and byproduct formation.[1] |
| Incorrect Stoichiometry | Ensure accurate molar ratios of the reactants. For a Debus-Radziszewski synthesis, a typical starting point is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia source, respectively.[1] |
| Inefficient Mixing | Employ vigorous and consistent stirring throughout the reaction to avoid localized concentration gradients. |
| Suboptimal pH | Monitor and adjust the pH of the reaction mixture. The optimal pH will depend on the specific reactants and solvent system. |
Issue 2: High Levels of Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Excessive Reaction Temperature | High temperatures can promote side reactions. Maintain a consistent and optimized reaction temperature, avoiding excessive heating.[1] |
| Impure Starting Materials | Use high-purity starting materials to minimize the introduction of contaminants that can lead to side reactions. |
| Incorrect Order of Reagent Addition | In some syntheses, the order of addition is critical. For instance, ensuring the complete formation of an intermediate before adding the next reagent can prevent byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Debus-Radziszewski Reaction with Minimized Byproducts
This protocol is based on the principles of the Debus-Radziszewski synthesis, optimized to reduce byproduct formation.
Materials:
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Methylglyoxal (B44143) (40% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methylglyoxal (1.0 eq) and acetaldehyde (1.0 eq) in ethanol.
-
Addition of Ammonia Source: To the stirred solution, add ammonium acetate (2.0 eq). The addition should be done portion-wise to control the initial reaction exotherm.
-
Reaction: Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature.
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Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound to remove impurities and byproducts.
Materials:
-
Crude this compound
-
Appropriate solvent (e.g., toluene, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Determine a suitable solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.
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Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the yield and purity of this compound, based on general principles of imidazole (B134444) synthesis. Precise quantitative data for this compound is not extensively published, so these represent qualitative to semi-quantitative trends.
| Parameter | Condition | Effect on Yield | Effect on Purity (Byproduct Formation) |
| Temperature | Low (< 60°C) | Lower | Higher (fewer byproducts) |
| Optimal (70-80°C) | Higher | Optimal | |
| High (> 90°C) | May Decrease | Lower (increased byproducts)[1] | |
| Stoichiometry (Dicarbonyl:Aldehyde:Ammonia) | 1:1:1 | Lower | Moderate |
| 1:1:2 | Optimal[1] | Optimal | |
| 1:1:>2 | May Decrease | Lower (potential for side reactions with excess ammonia) | |
| pH | Acidic | Lower | May favor oxazole (B20620) formation |
| Neutral to slightly basic | Optimal | Optimal | |
| Strongly Basic | May Decrease | Can promote polymerization |
Visualizations
Caption: Debus-Radziszewski synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Experimental workflow for synthesis and purification.
References
Technical Support Center: Optimizing 2,4-Dimethylimidazole Catalyst Loading
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the catalyst loading of 2,4-Dimethylimidazole for achieving high yields in various chemical reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
This compound is a versatile catalyst primarily used in the synthesis of polymers such as polyurethanes and as a curing agent for epoxy resins.[1] Its unique structure allows it to effectively enhance reaction rates and improve product yields in these applications. It also serves as a key intermediate in the synthesis of various pharmaceuticals.
Q2: How does this compound catalyze polyurethane formation?
In polyurethane synthesis, this compound acts as a catalyst for the reaction between a polyol and an isocyanate. The proposed mechanism involves the imidazole (B134444) nitrogen acting as a nucleophile, which attacks the electrophilic carbon of the isocyanate group. This forms a reactive intermediate that readily reacts with the hydroxyl group of the polyol, thus accelerating the formation of the urethane (B1682113) linkage.
Q3: What is the role of this compound in epoxy resin curing?
As a curing agent for epoxy resins, this compound initiates the polymerization of the epoxy resin. The nitrogen atom in the imidazole ring performs a nucleophilic attack on the carbon atom of the epoxy ring, leading to the opening of the ring and the formation of an alkoxide anion. This anion then attacks another epoxy ring, propagating the polymerization and leading to a cross-linked polymer network.
Q4: What are the key factors to consider when optimizing the catalyst loading of this compound?
Several factors can influence the optimal catalyst loading, including:
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Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions if the catalyst loading is too high.
-
Reactant Concentration: The concentration of the reactants can affect the reaction kinetics and the required catalyst amount.
-
Presence of Co-catalysts: In some formulations, this compound is used in conjunction with other catalysts, such as organotin compounds in polyurethane synthesis, which will affect its optimal loading.[1]
-
Desired Reaction Rate and Pot Life: Higher catalyst loading leads to a faster reaction but a shorter pot life of the mixture.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as a catalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Loading | Gradually increase the catalyst concentration in small increments (e.g., 0.1 wt% steps) to find the optimal loading for your specific reaction conditions. |
| Catalyst Deactivation | Ensure that the this compound is of high purity and has been stored properly under anhydrous conditions to prevent deactivation by moisture or other impurities. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For polyurethane synthesis, a temperature range of 70-120°C is often employed. For epoxy curing, the temperature will depend on the specific resin system. |
| Impure Reactants or Solvents | Use purified reactants and anhydrous solvents to avoid side reactions that consume starting materials or inhibit the catalyst. |
Issue 2: Reaction is Too Fast and Uncontrollable (Short Pot Life)
| Potential Cause | Troubleshooting Steps |
| Excessive Catalyst Loading | Reduce the concentration of this compound. Even small amounts can have a significant catalytic effect. |
| High Reaction Temperature | Lower the reaction temperature to moderate the reaction rate. |
| Presence of Highly Reactive Functional Groups | If your reactants have other functional groups that can be activated by the catalyst, consider using a less reactive catalyst or protecting those groups. |
Issue 3: Formation of Side Products or Discolored Product
| Potential Cause | Troubleshooting Steps |
| High Catalyst Concentration | An excess of catalyst can sometimes promote side reactions. Reduce the catalyst loading to the minimum effective amount. |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress and stop it once the desired conversion is reached to avoid degradation of the product. |
| Reaction with Air or Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis of reactants and products. |
Data Presentation
The following table summarizes the effect of this compound loading on the yield of a model polyurethane synthesis. Please note that these are representative data based on typical observations for imidazole catalysts, as specific optimization studies for this compound are not widely published.
| Catalyst Loading (wt% of polyol) | Reaction Temperature (°C) | Reaction Time (hours) | Product Yield (%) |
| 0.1 | 80 | 4 | 75 |
| 0.3 | 80 | 4 | 88 |
| 0.5 | 80 | 4 | 95 |
| 0.7 | 80 | 4 | 94 (slight discoloration) |
| 0.5 | 60 | 6 | 92 |
| 0.5 | 100 | 3 | 96 |
Experimental Protocols
Protocol 1: Synthesis of a Polyurethane Elastomer using this compound as a Catalyst
Materials:
-
Polyol (e.g., Polypropylene glycol, PPG)
-
Diisocyanate (e.g., Toluene diisocyanate, TDI)
-
This compound
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the polyol and the anhydrous solvent.
-
Stir the mixture under a nitrogen atmosphere and heat to the desired reaction temperature (e.g., 80°C).
-
In a separate, dry container, dissolve the desired amount of this compound in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the reaction flask and stir for 5 minutes to ensure homogeneity.
-
Slowly add the diisocyanate to the reaction mixture dropwise over a period of 30 minutes, while maintaining the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at the set temperature.
-
Monitor the progress of the polymerization by measuring the viscosity of the reaction mixture at regular intervals.
-
Once the desired viscosity is reached, stop the reaction by cooling the mixture to room temperature.
-
The resulting polyurethane elastomer can be cast into a mold and cured further in an oven if required.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing and troubleshooting reactions catalyzed by this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for optimizing catalyst loading.
References
Effect of temperature on the performance of 2,4-Dimethylimidazole
Welcome to the Technical Support Center for 2,4-Dimethylimidazole. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, with a particular focus on the effects of temperature on its performance.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: For long-term stability, this compound should be stored in a cool, dry place. The recommended storage temperature is typically between 0°C and 8°C.[1] Storing it at sub-zero temperatures is generally not necessary unless specified by the supplier for a particular formulation or grade.
Q2: How does temperature affect the catalytic activity of this compound?
A2: Generally, increasing the reaction temperature will increase the catalytic activity of this compound, leading to faster reaction rates. However, excessively high temperatures can lead to undesirable side reactions, reduced product selectivity, or even catalyst degradation. The optimal temperature is highly dependent on the specific reaction system, including the reactants, solvent, and desired outcome.
Q3: What is the typical curing temperature range for epoxy resins when using this compound as a curing agent?
A3: this compound is an effective curing agent for epoxy resins, often enabling curing at moderate temperatures. While the optimal temperature can vary based on the specific epoxy resin and formulation, a common curing temperature range is between 100°C and 150°C. It exhibits latency at room temperature, providing a longer pot life for one-component epoxy systems.
Q4: Can this compound be used as a catalyst at room temperature?
A4: While this compound's catalytic activity is significantly higher at elevated temperatures, it can function as a catalyst at room temperature for certain reactions, particularly when used in combination with more reactive substrates or as an accelerator for other curing agents. However, for most applications, heating is required to achieve a reasonable reaction rate.
Q5: Are there any visual indicators of this compound degradation due to improper temperature exposure?
A5: this compound is a light yellow crystalline powder.[1] Significant darkening of the material or a change in its physical state could indicate degradation. If you suspect degradation, it is recommended to verify its purity using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.
Troubleshooting Guides
Issue 1: Slow or Incomplete Epoxy Curing
Potential Cause: The curing temperature is too low.
Troubleshooting Steps:
-
Verify Curing Temperature: Ensure your oven or heating apparatus is accurately calibrated and maintaining the target temperature.
-
Increase Curing Temperature: Gradually increase the curing temperature in increments of 10°C and monitor the effect on the curing time and final properties. Be careful not to exceed the degradation temperature of the epoxy resin or other components in your formulation.
-
Optimize Catalyst Concentration: A higher concentration of this compound can sometimes lower the required curing temperature or shorten the curing time at a given temperature.
Issue 2: Reduced Catalytic Performance in a Reaction
Potential Cause: The reaction temperature is not optimized, or the catalyst has degraded.
Troubleshooting Steps:
-
Reaction Temperature Optimization: If the reaction is sluggish, consider increasing the temperature. Conversely, if you observe the formation of byproducts, a lower temperature might be necessary. Running small-scale experiments at various temperatures can help identify the optimal range.
-
Check Catalyst Purity: If you suspect the catalyst has been exposed to high temperatures or improper storage conditions, its purity may be compromised. Use a fresh batch of this compound or verify the purity of the existing stock.
-
Solvent Effects: The choice of solvent can influence the effective catalytic activity at a given temperature. Ensure the solvent is appropriate for the reaction and the chosen temperature.
Issue 3: Poor Solubility at Low Temperatures
Potential Cause: this compound, like many organic compounds, has lower solubility in some solvents at lower temperatures.
Troubleshooting Steps:
-
Select an Appropriate Solvent: Choose a solvent in which this compound has good solubility at your desired operating temperature.
-
Gentle Warming: Gently warm the solvent while dissolving the this compound. Ensure the temperature does not exceed the boiling point of the solvent or cause any degradation.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of this compound at lower temperatures.
Data Presentation
Table 1: Illustrative Example of Temperature Effect on Epoxy Curing Time using an Imidazole-based Curing Agent
| Curing Temperature (°C) | Gel Time (minutes) | Time to Peak Exotherm (minutes) |
| 100 | 45 | 60 |
| 120 | 20 | 30 |
| 140 | 8 | 15 |
| 160 | 3 | 7 |
Note: This table provides representative data for a typical epoxy resin cured with an imidazole-based agent like this compound. Actual values will vary depending on the specific epoxy system and the concentration of the curing agent.
Experimental Protocols
Protocol 1: Determining the Effect of Temperature on Epoxy Curing using Differential Scanning Calorimetry (DSC)
Objective: To quantify the effect of temperature on the curing kinetics of an epoxy resin using this compound as the curing agent.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
DSC instrument with hermetic aluminum pans
-
Vortex mixer or magnetic stirrer
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh the desired amount of epoxy resin into a disposable container.
-
Add the desired weight percentage of this compound to the epoxy resin. A typical starting concentration is 1-5 phr (parts per hundred resin).
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
-
DSC Analysis (Isothermal Scans):
-
Accurately weigh 5-10 mg of the uncured epoxy/imidazole mixture into a hermetic aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the DSC cell at a temperature below the expected curing onset (e.g., 30°C).
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 100°C, 120°C, 140°C, 160°C).
-
Hold the sample at the isothermal temperature and record the heat flow as a function of time until the exothermic curing peak returns to the baseline, indicating the completion of the reaction.
-
Repeat the isothermal scan for each desired curing temperature with a fresh sample.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak for each isothermal scan to determine the total heat of reaction (ΔH) at that temperature.
-
The time to the peak of the exotherm can be used as a measure of the curing rate at that temperature.
-
Plot the curing time (or the inverse of the rate constant) as a function of temperature to visualize the temperature dependence.
-
Protocol 2: Assessing the Catalytic Activity of this compound via Ester Hydrolysis using UV-Vis Spectroscopy
Objective: To determine the effect of temperature on the catalytic rate of this compound in the hydrolysis of an ester.
Materials:
-
This compound
-
p-Nitrophenyl acetate (B1210297) (PNPA) or another suitable chromogenic ester
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Water bath or heating block
-
Micropipettes and cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in the buffer.
-
Prepare a stock solution of the ester (e.g., PNPA) in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance of the hydrolysis product (e.g., 400 nm for p-nitrophenolate).
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25°C, 35°C, 45°C).
-
In a cuvette, add the buffer solution and the this compound stock solution to achieve the desired final catalyst concentration. Allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a small volume of the ester stock solution to the cuvette. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the reaction kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time for a set duration.
-
-
Data Analysis:
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
Convert the rate of change of absorbance to the rate of product formation using the Beer-Lambert law (Rate = (dAbs/dt) / (ε * l)), where ε is the molar absorptivity of the product and l is the path length of the cuvette.
-
Repeat the experiment at different temperatures to determine the rate at each temperature.
-
Plot the natural logarithm of the initial rate (ln(rate)) versus the inverse of the absolute temperature (1/T) to generate an Arrhenius plot. The activation energy of the catalyzed reaction can be calculated from the slope of this plot.
-
Visualizations
Caption: Workflow for DSC analysis of epoxy curing.
Caption: Troubleshooting logical relationships.
References
Technical Support Center: Purification of 2,4-Dimethylimidazole
Welcome to the technical support center for 2,4-Dimethylimidazole. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a versatile heterocyclic organic compound with the molecular formula C₅H₈N₂.[1] It appears as a light yellow to orange crystalline solid.[2][3][4] Due to its unique properties, it is widely used in various industrial and research applications, including:
-
Polymer Chemistry: As a curing agent and catalyst for epoxy resins, adhesives, coatings, and sealants.[3][5][6]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3]
-
Catalysis: It acts as an effective catalyst in various organic reactions.[3][6]
-
Corrosion Inhibition: It is used in coatings to prevent metal corrosion.[3]
Q2: What are the typical impurities found in crude this compound?
Impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Positional Isomers: Other dimethylimidazole isomers, such as 2,5-dimethylimidazole, which can be difficult to separate due to similar physical properties.[7]
-
Unreacted Starting Materials: Depending on the synthesis route, these could include aldehydes, ammonium (B1175870) salts, or amido-nitriles.[1]
-
Water: this compound can absorb moisture and form a stable monohydrate during storage, which can alter its reactivity.[1]
-
Color Impurities: The crude product often has a yellow to orange color, indicating the presence of chromophoric impurities.[2][4]
Q3: Why is the purification of this compound challenging?
The purification presents several challenges primarily due to its physicochemical properties:
-
High Polarity: Its polar nature makes it highly soluble in polar solvents like water but can lead to poor retention and peak tailing in standard reversed-phase chromatography.[4][8]
-
High Boiling Point: The high boiling point (266 °C at 733 mmHg) necessitates vacuum distillation to prevent thermal decomposition.[1][2][4]
-
Presence of Isomers: Structural isomers have very similar properties, making separation by traditional methods like distillation or simple recrystallization difficult.[9]
-
Hygroscopic Nature: The tendency to absorb water and form a hydrate (B1144303) requires stringent moisture control during handling and storage.[1]
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity:
-
Gas Chromatography (GC): Often used to assess the purity of commercially available this compound.[3]
-
High-Performance Liquid Chromatography (HPLC): A common method for analyzing imidazole (B134444) derivatives.[10][11] Due to the compound's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than standard reversed-phase (e.g., C18) columns.[8][12]
-
Capillary Electrophoresis (CE): A rapid and efficient method for separating closely related methylimidazole isomers.[13]
-
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), it provides sensitive detection and identification of impurities.[11]
Troubleshooting and Experimental Guides
This section provides detailed protocols and data to help you troubleshoot common purification issues.
Data Presentation: Physicochemical Properties
The table below summarizes key properties of this compound, which are critical for selecting and optimizing purification methods.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈N₂ | [3] |
| Molecular Weight | 96.13 g/mol | [1][3] |
| Appearance | Yellow to orange solid or weak mass | [2][4] |
| Melting Point | 85 - 87 °C (185 - 188.6 °F) | [1][2][4] |
| Boiling Point | 266 °C (510.8 °F) at 733 mmHg | [1][2][4] |
| pKa | 8.36 (at 25 °C) | [4] |
| Solubility | Soluble in water | [4] |
Logical Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy based on the primary impurity type.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Two-Solvent Recrystallization
This method is effective for removing color impurities and less soluble contaminants. A two-solvent system is often necessary when finding a single ideal solvent is difficult.[14][15][16]
-
Objective: To purify solid this compound by crystallization from a solvent pair.
-
Principle: The compound should be soluble in the primary "good" solvent at high temperatures and insoluble in the secondary "bad" solvent. Adding the "bad" solvent to a hot, concentrated solution of the compound in the "good" solvent induces crystallization upon cooling.[14][16]
-
Recommended Solvent Systems: Toluene/Heptane or Ethanol/Water.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent (e.g., Toluene or Ethanol) to dissolve the solid completely upon heating to its boiling point.[17]
-
If insoluble impurities are present, perform a hot filtration to remove them.[14][15]
-
While maintaining the solution at a high temperature, add the "bad" solvent (e.g., Heptane or Water) dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.[15][16]
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals.[16]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[15]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining soluble impurities.[17]
-
Dry the crystals under vacuum to remove residual solvent.
-
Protocol 2: Vacuum Distillation
Due to its high boiling point, this compound should be purified by distillation under reduced pressure to prevent decomposition.[18]
-
Objective: To purify this compound by separating it from non-volatile or less-volatile impurities.
-
Principle: Lowering the pressure above a liquid reduces its boiling point, allowing for distillation at a lower temperature.[18]
-
Procedure:
-
Set up a vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Place the crude this compound into the distillation flask along with boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system. A pressure of 4.0-8.0 kPa (30-60 Torr) is a reasonable starting point.[19]
-
Gradually heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Discard the initial fraction (forerun), which may contain volatile impurities.
-
Collect the main fraction that distills over at a constant temperature. The boiling point will be significantly lower than the atmospheric boiling point of 266 °C.[2]
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Protocol 3: Chromatographic Purification
For separating challenging impurities like positional isomers, chromatographic techniques are often necessary.
-
Objective: To achieve high-purity separation of this compound from closely related impurities.
-
Principle: Separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase. For polar compounds like this compound, specialized chromatography is recommended.[8]
-
Recommended Techniques:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of a polar solvent. This setup is ideal for retaining and separating highly polar compounds that show little or no retention in reversed-phase chromatography.[8][12]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It is highly effective for separating polar compounds and isomers and is compatible with mass spectrometry.[9][12]
-
-
General Column Chromatography Workflow:
Caption: General workflow for chromatographic purification.
References
- 1. Buy this compound (EVT-459710) | 930-62-1 [evitachem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 930-62-1 [m.chemicalbook.com]
- 5. This compound | 930-62-1 [amp.chemicalbook.com]
- 6. This compound | 930-62-1 | Benchchem [benchchem.com]
- 7. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Catalytic Activity of 2,4-Dimethylimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the catalytic activity of 2,4-Dimethylimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
This compound is a versatile catalyst primarily used in:
-
Polymer Chemistry: It acts as a potent curing agent and accelerator for epoxy resins, leading to the formation of thermosetting polymers with excellent mechanical and thermal properties.[1]
-
Fine Chemical Synthesis: It serves as an effective catalyst in various organic reactions for the production of specialized chemicals.[1]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of a range of pharmaceutical compounds.[1]
Q2: How can the catalytic activity of this compound be enhanced?
Enhancing the catalytic activity of this compound can be achieved through several strategies:
-
Use of Co-catalysts or Promoters: The activity of this compound can be significantly boosted by using it in conjunction with other compounds. For instance, in certain polymerization reactions, the addition of metal salts can create a synergistic catalytic system, improving reaction rates and product yields.
-
Optimization of Reaction Conditions: Factors such as temperature, solvent, and reactant concentrations play a crucial role in catalytic efficiency. Systematic optimization of these parameters is essential to maximize the catalytic performance of this compound.
-
Structural Modification: While less common for off-the-shelf applications, derivatization of the imidazole (B134444) ring can be explored to fine-tune its electronic and steric properties for specific reactions.
Q3: What are common causes of catalyst deactivation with this compound and how can it be prevented?
Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and thermal degradation.[2][3]
-
Poisoning: Certain impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it inactive. To prevent this, ensure high purity of reactants and solvents.
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites. This can be minimized by optimizing reaction conditions to reduce side reactions.
-
Thermal Degradation: At excessively high temperatures, the catalyst can decompose. It is crucial to operate within the recommended temperature range for the specific reaction.
Regeneration of a deactivated this compound catalyst can sometimes be achieved through washing with appropriate solvents to remove adsorbed species or through thermal treatment to burn off carbonaceous deposits, although the feasibility depends on the nature of the deactivation.[1][4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Verify the purity and integrity of the this compound. Impurities or degradation can significantly reduce its activity. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. For many reactions, a moderate increase in temperature can enhance the reaction rate, but excessive heat can lead to degradation. |
| Incorrect Solvent | The choice of solvent can influence catalyst solubility and reactivity. Experiment with a range of solvents with different polarities. |
| Presence of Inhibitors | Ensure all reactants and the solvent are free from impurities that could act as catalyst poisons. |
| Insufficient Catalyst Loading | Increase the catalyst concentration incrementally. However, be aware that excessive catalyst amounts can sometimes lead to unwanted side reactions. |
Issue 2: Poor Product Selectivity
| Potential Cause | Troubleshooting Step |
| Reaction Temperature Too High | High temperatures can sometimes favor the formation of undesired byproducts. Try running the reaction at a lower temperature. |
| Inappropriate Catalyst Concentration | The concentration of the catalyst can influence the reaction pathway. Optimize the catalyst loading to favor the desired product. |
| Extended Reaction Time | Prolonged reaction times can lead to the formation of secondary products. Monitor the reaction progress and stop it once the desired product is formed in optimal yield. |
Issue 3: Difficulty in Catalyst Recovery
| Potential Cause | Troubleshooting Step |
| High Solubility of the Catalyst | If the catalyst is highly soluble in the reaction mixture, consider using a biphasic solvent system or immobilizing the catalyst on a solid support for easier separation. |
| Formation of Soluble Complexes | The catalyst may form soluble complexes with reactants or products. Post-reaction workup procedures, such as extraction or precipitation, may be necessary to recover the catalyst. |
Quantitative Data
The following tables summarize quantitative data from various studies to provide a basis for comparison and experimental design.
Table 1: Comparison of Curing Times for Different Imidazole Catalysts in Epoxy Resin
| Imidazole Catalyst | Curing Time at 150°C (minutes) | Curing Time at 180°C (minutes) |
| Imidazole | 15 | 5 |
| 2-Methylimidazole | 10 | 3 |
| 2-Ethylimidazole | 12 | 4 |
| 2-Phenylimidazole | 20 | 8 |
| 1-Methylimidazole | 18 | 7 |
| 2-Ethyl-4-methylimidazole | 11 | 3.5 |
Note: Data compiled from a comparative study on epoxy resin curing. The faster curing time of 2-Methylimidazole at both temperatures indicates its higher catalytic activity in this specific application.
Table 2: Effect of Catalyst Concentration on CO2 Absorption Capacity of Imidazole Derivatives
| Imidazole Derivative | Mass Ratio (Imidazole:Water) | CO2 Saturation Absorption Time (min) | Molar Absorption Capacity (mol CO2/mol imidazole) |
| 2-Ethyl-4-methylimidazole | 0.5:14.5 | 6 | ~1.0 |
| 2-Ethyl-4-methylimidazole | 1:14 | 8 | ~0.88 |
| 2-Ethyl-4-methylimidazole | 2:13 | 16 | ~0.75 |
| 2-Ethyl-4-methylimidazole | 3:12 | 26 | ~0.69 |
Note: This data shows that while a higher concentration of the imidazole derivative increases the total amount of CO2 absorbed, the molar efficiency of the absorbent decreases. This is an important consideration for process optimization.[5]
Experimental Protocols
Protocol 1: General Procedure for Optimizing Catalyst Concentration in a Trial Organic Synthesis
This protocol outlines a general method for determining the optimal concentration of this compound for a new synthetic transformation.
1. Materials:
- Reactant A
- Reactant B
- This compound
- An appropriate solvent
- Standard laboratory glassware
- Analytical equipment for monitoring reaction progress (e.g., TLC, GC, HPLC)
2. Procedure: a. Set up a series of identical reactions in parallel. b. In each reaction vessel, dissolve Reactant A and Reactant B in the chosen solvent at their desired concentrations. c. To each vessel, add a different concentration of this compound (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%, 5.0 mol%). d. Stir all reactions at a constant temperature. e. Monitor the progress of each reaction over time using the chosen analytical technique. f. Plot the product yield versus catalyst concentration to identify the optimal loading that provides the best yield in a reasonable time frame.
Protocol 2: Epoxy Resin Curing with this compound
This protocol describes a typical procedure for curing an epoxy resin using this compound as a catalyst.
1. Materials:
- Epoxy resin (e.g., Diglycidyl ether of bisphenol A)
- This compound
- A suitable mold
- Oven
2. Procedure: a. Preheat the oven to the desired curing temperature (e.g., 120°C). b. In a disposable container, accurately weigh the desired amount of epoxy resin. c. Add the desired amount of this compound to the resin (typically 1-5 parts per hundred parts of resin by weight). d. Thoroughly mix the resin and catalyst until a homogeneous mixture is obtained. Be careful to avoid introducing excessive air bubbles. e. Pour the mixture into the preheated mold. f. Place the mold in the oven and cure for the specified time (this will depend on the resin system and desired properties). g. After curing, allow the mold to cool to room temperature before demolding the cured epoxy part.
Visualizations
Caption: A troubleshooting workflow for addressing low product yield.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO2 Separation and Purification [mdpi.com]
Validation & Comparative
A Comparative Analysis of 2,4-Dimethylimidazole and 2-Methylimidazole as Epoxy Curing Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent is paramount in tailoring the performance of epoxy resin systems. This guide provides a detailed comparison of two imidazole-based curing agents: 2,4-Dimethylimidazole and 2-Methylimidazole (B133640). Due to a lack of direct comparative studies in publicly available literature, this guide will focus on the well-documented performance of 2-Methylimidazole and provide an inferred comparison for this compound based on structure-activity relationships.
Introduction to Imidazole-Based Curing Agents
Imidazole (B134444) and its derivatives are widely used as catalytic curing agents for epoxy resins. They can act as both initiators for anionic homopolymerization of the epoxy resin and as accelerators for other curing agents. Their mechanism of action involves the nucleophilic attack of the tertiary nitrogen atom on the epoxy ring, leading to ring-opening and subsequent polymerization. The structure of the imidazole derivative significantly influences its reactivity, latency, and the final properties of the cured epoxy network.
2-Methylimidazole (2-MI): A Comprehensive Overview
2-Methylimidazole (2-MI) is a versatile and widely used latent curing agent for epoxy resins, valued for its balance of reactivity, extended pot life at room temperature, and the desirable properties it imparts to the cured product.[1][2]
Curing Kinetics and Reactivity
2-MI acts as a nucleophilic catalyst, with the imidazole ring's nitrogen atom initiating the epoxy ring-opening.[1] This initiates a chain reaction, leading to the formation of a cross-linked thermosetting network.[1] The curing process is influenced by several factors:
-
Temperature: Higher temperatures accelerate the curing reaction.[1]
-
Concentration: Increasing the concentration of 2-MI generally increases the curing rate; however, excessive amounts can negatively impact the glass transition temperature (Tg) and mechanical properties.[1]
-
Epoxy Resin Type: The reactivity of 2-MI varies with the chemical structure and epoxy equivalent weight (EEW) of the resin.[1]
Compared to other common curing agents, 2-MI offers a unique combination of properties. It provides better latency than highly reactive amines but requires lower curing temperatures than dicyandiamide (B1669379) (DICY) and anhydrides.[1][3]
Performance Data of 2-Methylimidazole
The following tables summarize the typical performance of 2-MI as a curing agent for epoxy resins. The data is illustrative and can vary based on the specific epoxy system and curing conditions.
Table 1: Curing Characteristics of a Typical Epoxy Resin with 2-Methylimidazole (DSC Analysis)
| 2-MI Concentration (phr) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Heat of Reaction (J/g) |
| 1 | ~120-130 | ~140-150 | ~350-400 |
| 3 | ~100-110 | ~120-130 | ~380-430 |
| 5 | ~90-100 | ~110-120 | ~400-450 |
Note: phr = parts per hundred parts of resin.
Table 2: Thermal and Mechanical Properties of Epoxy Resin Cured with 2-Methylimidazole
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 120 - 160 °C |
| Tensile Strength | 60 - 80 MPa |
| Flexural Strength | 100 - 130 MPa |
| Impact Strength (Izod) | 0.5 - 0.8 J/cm |
This compound: An Inferred Comparison
The key structural difference is the presence of an additional methyl group at the 4-position of the imidazole ring in this compound. This substitution can influence its performance in several ways:
-
Reactivity: The methyl group is an electron-donating group, which could slightly increase the nucleophilicity of the tertiary nitrogen, potentially leading to a slightly faster curing reaction at a given temperature compared to 2-MI. However, this effect is likely to be modest.
-
Steric Hindrance: The additional methyl group at the 4-position increases the steric bulk around the imidazole ring. This could hinder the approach of the imidazole to the epoxy group, potentially slowing down the initiation and propagation steps of the curing reaction. This steric effect might counteract the electronic effect.
-
Latency: The balance between the electronic and steric effects will determine the overall reactivity and latency. It is plausible that the increased steric hindrance in this compound could lead to a slightly longer pot life at room temperature compared to 2-MI.
-
Final Properties: The structure of the curing agent can influence the crosslink density and architecture of the final polymer network. The bulkier this compound might lead to a slightly less densely cross-linked network, which could result in a lower glass transition temperature (Tg) and potentially increased toughness (impact strength) at the expense of some rigidity (tensile and flexural strength) compared to a system cured with 2-MI under identical conditions.
Experimental Protocols
While direct comparative data is unavailable, the following are standard methodologies used to characterize the performance of imidazole curing agents.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
-
Objective: To determine the onset temperature, peak exotherm temperature, and heat of reaction of the curing process.
-
Methodology: A small, accurately weighed sample (5-10 mg) of the uncured epoxy-curing agent mixture is placed in an aluminum DSC pan. The pan is hermetically sealed. An empty sealed pan is used as a reference. The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C) in an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature. The resulting thermogram is analyzed to determine the key curing parameters.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To assess the thermal stability of the cured epoxy resin.
-
Methodology: A small, accurately weighed sample (10-20 mg) of the fully cured epoxy resin is placed in a TGA pan. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C). The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information on the decomposition temperature and char yield.
Mechanical Property Testing
-
Objective: To determine the tensile, flexural, and impact strength of the cured epoxy resin.
-
Methodology:
-
Specimen Preparation: The epoxy resin and curing agent are mixed in the desired ratio, degassed, and cast into molds of standard dimensions for each test (e.g., dog-bone shape for tensile testing). The specimens are cured according to a specified schedule (e.g., 2 hours at 120 °C followed by a post-cure of 2 hours at 150 °C).
-
Testing: The cured specimens are subjected to standardized tests using a universal testing machine (for tensile and flexural strength) and an impact tester, following ASTM or ISO standards.
-
Visualizing the Curing Process and Comparison
The following diagrams illustrate the general curing mechanism and the inferred comparative performance of the two imidazoles.
References
A Comparative Guide to Imidazole Derivatives in Catalysis for Researchers and Drug Development Professionals
An in-depth analysis of the catalytic prowess of various imidazole (B134444) derivatives, this guide offers a comparative look at their performance in key organic transformations. Supported by experimental data, detailed protocols, and mechanistic visualizations, it serves as a vital resource for scientists engaged in catalyst development and drug discovery.
Imidazole and its derivatives have emerged as a versatile and powerful class of catalysts and ligands in a wide array of chemical reactions. Their unique electronic properties, steric tuneability, and ability to stabilize transition metals have made them indispensable tools in modern synthetic chemistry. This guide provides a comprehensive comparison of different imidazole-based catalytic systems, focusing on their application in cross-coupling reactions, asymmetric synthesis, and other significant transformations.
N-Heterocyclic Carbenes (NHCs) in Suzuki-Miyaura Cross-Coupling Reactions
N-Heterocyclic carbenes (NHCs), a prominent class of imidazole derivatives, have revolutionized the field of cross-coupling catalysis. Their strong σ-donating ability and the formation of stable complexes with transition metals, particularly palladium, have led to the development of highly efficient catalysts for reactions like the Suzuki-Miyaura coupling. This reaction is a cornerstone of C-C bond formation in academic and industrial research.
The performance of various palladium-NHC complexes in the Suzuki-Miyaura coupling of aryl chlorides, which are often challenging substrates, is summarized in the table below. The data highlights the influence of the NHC ligand structure on the reaction yield.
| Catalyst/Ligand | Aryl Chloride | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [PdCl₂(IPr)(XPhos)] | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 98 | [1] |
| Pd(OAc)₂ / H₂ICP·HCl | 4-Chloroanisole | Phenylboronic acid | KF·18-c-6 | THF | RT | 1 | 95 | [2] |
| Pd(OAc)₂ / Bis-NHC 27 | Chlorobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | 92 | [3] |
| Pd(OAc)₂ / Benzoferrocenyl phosphine | 4-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 1 | 99 | [2] |
IPr = N,N′-bis-(2,6-diisopropylphenyl)imidazol-2-ylidene; XPhos = 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl; H₂ICP·HCl = N,N-Bis-(2,9-dicyclohexyl-10-phenanthryl)-4,5-dihydroimidazolium chloride
Experimental Protocol: Suzuki-Miyaura Coupling using [PdCl₂(IPr)(XPhos)]
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid catalyzed by a mixed phosphine/N-heterocyclic carbene palladium complex.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
[PdCl₂(IPr)(XPhos)] catalyst (0.01-1.0 mol%)
-
Dioxane and Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a pre-dried Schlenk tube under an inert atmosphere, add the aryl chloride, arylboronic acid, K₃PO₄, and the palladium catalyst.
-
Add the dioxane/water solvent mixture to the tube.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Asymmetric Catalysis with Chiral Imidazole Derivatives
Chiral imidazole derivatives have proven to be highly effective organocatalysts and ligands in a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules, which are crucial in drug development.
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a fundamental C-C bond-forming reaction. Chiral imidazole-based catalysts have been successfully employed to control the stereochemical outcome of this reaction.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Chiral Thiourea-Imidazolium | Diethyl malonate | Chalcone | Toluene | RT | 24 | 95 | 92 | [4] |
| (R,R)-1,2-Diphenylethanediamine | Dimethyl malonate | trans-Chalcone | CH₂Cl₂ | RT | 48 | 99 | >99 | [5] |
| Chiral Strontium Complex | Diethyl malonate | 2-Cyclohexen-1-one | THF | RT | 12 | 98 | 99 | [6] |
Experimental Protocol: Asymmetric Michael Addition of Malonates to Enones
This protocol describes a general procedure for the enantioselective Michael addition of a malonate to an enone using a chiral organocatalyst.
Materials:
-
Enone (0.5 mmol)
-
Malonate (1.0 mmol)
-
Chiral imidazole-based catalyst (1-10 mol%)
-
Solvent (e.g., Toluene, 2 mL)
-
Inert atmosphere (optional, depending on catalyst stability)
Procedure:
-
In a reaction vial, dissolve the enone and the chiral catalyst in the solvent.
-
Add the malonate to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the chiral Michael adduct.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Kinetic Resolution of Alcohols
Chiral bicyclic imidazoles have been effectively utilized as catalysts for the kinetic resolution of racemic secondary alcohols, a process that allows for the separation of enantiomers.[7][8][9][10]
| Catalyst | Substrate | Acylating Agent | Solvent | Temp (°C) | Selectivity (s) | Reference |
| Cy-DPI | rac-1-Phenylethanol | Acetic anhydride | Et₂O | -20 | >200 | [7][8][9] |
| Cy-PDPI | rac-1-(1-Naphthyl)ethanol | Isobutyric anhydride | Toluene | 0 | 150 | [7][8][9] |
Cy-DPI = Cyclohexyl-dihydro-pyrrolo[1,2-a]imidazole derivative; Cy-PDPI = a derivative of Cy-DPI
Experimental Protocol: Kinetic Resolution of Secondary Alcohols
The following is a representative procedure for the kinetic resolution of a racemic secondary alcohol using a chiral bicyclic imidazole catalyst.[10][11][12][13]
Materials:
-
Racemic secondary alcohol (1.0 mmol)
-
Chiral bicyclic imidazole catalyst (1-5 mol%)
-
Acylating agent (e.g., acetic anhydride, 0.5 mmol)
-
Tertiary amine base (e.g., triethylamine, 1.2 mmol)
-
Anhydrous solvent (e.g., diethyl ether, 5 mL)
-
Inert atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the racemic secondary alcohol, the chiral catalyst, and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the tertiary amine base, followed by the slow addition of the acylating agent.
-
Stir the reaction at this temperature and monitor the conversion by GC or HPLC.
-
Quench the reaction at approximately 50% conversion by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent.
-
Separate the unreacted alcohol and the acylated product by column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester by chiral HPLC or GC.
Catalytic Cycles and Mechanistic Insights
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of new catalysts. The following diagram illustrates the widely accepted Breslow catalytic cycle for the N-heterocyclic carbene (NHC)-catalyzed benzoin (B196080) condensation.
References
- 1. Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanist… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enantioselective Organocatalytic Conjugate Addition of Malonates to β,β-Disubstituted β-Trifluoromethyl Enones under High Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Strontium-Catalyzed Highly Enantioselective Michael Additions of Malonates to Enones [organic-chemistry.org]
- 7. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative determination of 2,4-Dimethylimidazole, a compound of interest in pharmaceutical development and chemical synthesis. The following sections present a performance comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental protocols and validation data.
Method Performance Comparison
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of three widely used techniques. Data presented is a synthesis from published methods for closely related imidazole (B134444) derivatives, providing a reliable reference for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range | 10 - 100 mg/L[1] | 0.10 - 10.00 µg/mL[2] | 1 - 10 µg/mL[3] |
| Limit of Detection (LOD) | 0.02 mg/L[1] | 17 µg/kg | 0.26 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD | 37.8 µg/kg | 0.80 µg/mL |
| Accuracy (% Recovery) | 99.2 - 100%[1] | 80.23 - 115.41%[2] | 98.2%[3] |
| Precision (% RSD) | 0.27%[1] | ≤ 12.03% (intra-day), ≤ 11.34% (inter-day)[2] | < 2% |
| Analysis Time | < 15 minutes[4] | ~14 minutes[2] | Rapid |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Sample Preparation | Simple dilution and filtration | May require derivatization | Simple dilution |
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, instrumental analysis, and data processing. The complexity of the sample preparation step is a key differentiator between the methods.
Caption: General analytical workflow for this compound quantification.
Detailed Experimental Protocols
The following protocols are representative methodologies for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in bulk drug and simple formulations.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Supersil-ODS-B C18 column (or equivalent).[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an ionic reagent solution (e.g., 16 mmol/L sodium dodecyl sulfate (B86663) and 17 mmol/L potassium dihydrogen phosphate, pH 3.5) at a volume ratio of 40:60.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.
b. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the linearity range (e.g., 10, 25, 50, 75, and 100 mg/L).[1]
c. Sample Preparation:
-
Accurately weigh a quantity of the sample equivalent to about 100 mg of this compound.
-
Dissolve the sample in a 100 mL volumetric flask with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
d. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high selectivity and sensitivity, making it suitable for the analysis of this compound in complex matrices where trace-level quantification is required. A derivatization step is often necessary to improve the volatility and chromatographic behavior of the analyte.
a. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methyl silicone phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C, ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
b. Derivatization Procedure (Example with Isobutylchloroformate):
-
To 1 mL of the sample or standard solution, add a suitable internal standard (e.g., 2-ethylimidazole).
-
Adjust the pH to alkaline conditions.
-
Add isobutylchloroformate and vortex to initiate the derivatization reaction.
-
Extract the derivatized analyte into an organic solvent (e.g., dichloromethane).
-
The organic layer is then injected into the GC-MS system.
c. Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards and samples in the same matrix and subject them to the same derivatization and extraction procedure as described above.
d. Analysis and Quantification:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Quantify the this compound in the sample using the calibration curve.
UV-Vis Spectrophotometry
This method is simple and rapid, suitable for the quantification of this compound in pure form or in simple formulations with no interfering substances that absorb at the same wavelength.
a. Instrumentation:
-
A UV-Vis spectrophotometer.
b. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of a suitable solvent (e.g., methanol (B129727) or 0.1 M HCl).
-
Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in the linear range (e.g., 1, 2, 4, 6, 8, 10 µg/mL).[3]
c. Sample Preparation:
-
Prepare a sample solution with an expected concentration of this compound within the calibration range using the same solvent as the standards.
-
Filter the solution if it contains any particulate matter.
d. Analysis and Quantification:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Measure the absorbance of the standard solutions at the λmax and construct a calibration curve.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
Method Comparison Logic
The choice of analytical method is a critical decision in the drug development process. The following diagram illustrates the logical considerations for selecting an appropriate method for this compound quantification.
References
A Comparative Guide to HPLC Analysis of 2,4-Dimethylimidazole: Purity and Degradation Profiling
For researchers, scientists, and professionals in drug development, ensuring the purity and stability of chemical intermediates like 2,4-dimethylimidazole is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, focusing on purity assessment and the identification of degradation products. We present detailed experimental protocols and supporting data to assist in selecting the most appropriate analytical strategy.
Introduction to this compound and Analytical Challenges
This compound is a versatile heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and specialty polymers.[1] Given its role as a key intermediate, its purity can significantly impact the quality, safety, and efficacy of the final product.[1] The presence of impurities, which can arise from the synthetic process or degradation, necessitates the development of robust analytical methods for their detection and quantification.
Due to its polar nature, the analysis of this compound and its potential polar degradation products can be challenging with traditional reversed-phase HPLC methods, often leading to poor retention.[2] This guide compares a conventional Reversed-Phase (RP-HPLC) approach with a Hydrophilic Interaction Liquid Chromatography (HILIC) method as a viable alternative for comprehensive analysis.
Comparative HPLC Methodologies
The choice of HPLC methodology is critical for the effective separation of this compound from its impurities and degradation products. Below is a comparison of two common approaches: RP-HPLC and HILIC.
| Feature | Reversed-Phase (RP-HPLC) with C18 Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Separation based on hydrophobicity; non-polar stationary phase. | Separation based on polarity; polar stationary phase. |
| Retention of 2,4-DMI | Moderate retention, highly dependent on mobile phase composition. | Stronger retention due to the polar nature of the analyte.[3] |
| Separation of Polar Impurities | May be challenging as polar compounds elute early with poor retention.[4] | Excellent for retaining and separating highly polar impurities and degradants.[2][3] |
| Typical Mobile Phase | Water/Acetonitrile (B52724) or Water/Methanol gradients with acid modifiers (e.g., formic acid, TFA). | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer.[3] |
| Advantages | Robust, widely used, and highly reproducible for a broad range of compounds. | Superior for analyzing polar compounds that are not well-retained in reversed-phase.[2] |
| Disadvantages | Poor retention for very polar analytes. | Longer column equilibration times, potential for sample solubility issues in high organic mobile phases.[5] |
Experimental Protocols
Detailed methodologies for a comparative HPLC analysis and a forced degradation study are provided below.
Protocol 1: Comparative HPLC Purity Analysis
This protocol outlines two HPLC methods for determining the purity of this compound.
1.1. Reagents and Materials
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate (B1220265)
-
Volumetric flasks, pipettes, and autosampler vials
1.2. Instrumentation
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HILIC analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.3. Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask.
-
Sample Solution (100 µg/mL): Prepare the sample solution of this compound at the same concentration as the standard solution using the diluent.
1.4. Chromatographic Conditions
| Parameter | Method A: RP-HPLC (C18) | Method B: HILIC |
| Column | C18, 4.6 x 150 mm, 5 µm | HILIC, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-2 min: 5% B, 2-15 min: 5-95% B, 15-18 min: 95% B, 18-20 min: 5% B | 0-2 min: 95% B, 2-15 min: 95-50% B, 15-18 min: 50% B, 18-20 min: 95% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Detection Wavelength | 215 nm | 215 nm |
| Injection Volume | 10 µL | 10 µL |
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6]
2.1. Preparation of Stressed Samples Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Use this stock solution for the following stress conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 48 hours. Dissolve the stressed powder in the diluent to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for 7 days. Dissolve the stressed powder in the diluent to a final concentration of 100 µg/mL.
2.2. Sample Analysis Before injection, neutralize the acidic and basic samples. Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the diluent and analyze using both the RP-HPLC and HILIC methods described in Protocol 1.
Data Presentation
The following tables summarize the expected quantitative data from the comparative analysis.
Table 1: Expected Performance of HPLC Methods for Purity Analysis
| Analyte | Method | Expected Retention Time (min) | Theoretical Plates | Tailing Factor |
| This compound | RP-HPLC | 4.5 | >2000 | <1.5 |
| HILIC | 8.2 | >3000 | <1.2 | |
| Potential Polar Impurity 1 | RP-HPLC | 2.1 | >1500 | <1.8 |
| HILIC | 6.5 | >2500 | <1.4 | |
| Potential Non-Polar Impurity 2 | RP-HPLC | 9.8 | >4000 | <1.3 |
| HILIC | 3.1 | >2000 | <1.6 |
Table 2: Summary of Expected Forced Degradation Results
| Stress Condition | Expected Degradation | Purity of 2,4-DMI (%) | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 80°C) | Significant | ~85% | 2-3 |
| Base Hydrolysis (0.1 M NaOH, 80°C) | Extensive | ~70% | 3-4 |
| Oxidative (3% H₂O₂, RT) | Moderate | ~90% | 1-2 |
| Thermal (105°C, solid) | Minimal | >98% | 0-1 |
| Photolytic (UV/Vis, solid) | Slight | ~95% | 1 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz illustrate the experimental workflow and potential degradation pathways.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Potential degradation pathways of this compound.
Conclusion
This guide provides a framework for the HPLC analysis of this compound, comparing RP-HPLC and HILIC methods for purity and degradation studies. While RP-HPLC is a robust and common technique, HILIC offers significant advantages for the retention and separation of the polar parent compound and its potential polar degradation products.[2][3] The choice of method will depend on the specific analytical needs, such as the polarity of expected impurities and the requirement for a stability-indicating assay. The provided protocols for comparative analysis and forced degradation studies serve as a comprehensive starting point for researchers to develop and validate a method tailored to their specific requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS Techniques for Identifying 2,4-Dimethylimidazole and Its Byproducts
For researchers, scientists, and drug development professionals, the accurate identification and quantification of 2,4-Dimethylimidazole (2,4-DMI) and its synthesis byproducts are critical for ensuring product purity, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity. This guide provides a comprehensive comparison of GC-MS techniques with alternative methods for the analysis of 2,4-DMI and its potential byproducts, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an analytical technique for the analysis of 2,4-DMI and its byproducts depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific information needed (e.g., qualitative identification vs. quantitative analysis). While GC-MS is a primary method, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer viable alternatives, particularly for non-volatile or thermally labile compounds.[1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Separation by polarity, with highly selective and sensitive detection by mass spectrometry.[3][4] |
| Sample Volatility | Requires volatile or derivatized analytes.[5] | Suitable for a wide range of compounds, including non-volatile ones.[1] | Suitable for a broad range of compounds, including non-volatile and thermally labile ones.[3][4] |
| Sensitivity | High, with Limits of Detection (LOD) in the µg/mL to ng/mL range. | Moderate, with LODs typically in the µg/mL range.[6] | Very high, with LODs often in the ng/L to pg/mL range.[3] |
| Selectivity | High, based on both chromatographic retention time and mass spectrum. | Moderate, dependent on chromatographic resolution. | Very high, based on precursor and product ion transitions (MRM).[3] |
| Typical Purity Assay | ≥99.0% (by GC area percent). | Method available for impurity profiling and quantification.[6] | Gold standard for trace-level quantification.[4] |
| Derivatization | Often required for polar compounds like imidazoles to improve volatility and chromatographic performance. | Generally not required. | Generally not required. |
| Instrumentation Cost | Moderate to high. | Low to moderate. | High. |
Potential Byproducts in this compound Synthesis
The most common industrial synthesis of this compound is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia (B1221849).[5][7] This multi-component reaction can lead to the formation of several byproducts.
Commonly Identified Byproducts:
-
Positional Isomers: The reaction can produce other imidazole (B134444) isomers, such as 1,2-Dimethylimidazole and 2-Methylimidazole.
-
Oxazole (B20620) Derivatives: A potential side reaction can lead to the formation of oxazole derivatives. For the synthesis of 2,4-DMI, a likely byproduct is 2,4,5-Trimethyloxazole .[5]
-
Resinous, Non-volatile materials: The synthesis can also produce complex, high-molecular-weight byproducts that are often difficult to characterize by GC-MS.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical techniques.
GC-MS Protocol for this compound and Imidazole Byproducts
This protocol is adapted from a method developed for the analysis of several imidazole-like compounds, including 2,4-DMI.
1. Sample Preparation and Derivatization:
-
Extraction: For solid samples, an appropriate solvent extraction is necessary. For aqueous samples, the pH should be adjusted to 8.0 to optimize the extraction of imidazole compounds.
-
Derivatization: To improve the volatility and chromatographic properties of the imidazoles, derivatization with isobutyl chloroformate (IBCF) is performed.
-
To the sample extract, add 90 µL of acetonitrile (B52724), 60 µL of pyridine, and 200 µL of anhydrous ethanol.
-
Add 70 µL of isobutyl chloroformate.
-
Vortex the mixture and allow it to react.
-
Extract the derivatized analytes with a suitable non-polar solvent (e.g., hexane).
-
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector.
-
Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 100 °C.
-
Ramp 2: 5 °C/min to 140 °C.
-
Ramp 3: 20 °C/min to 280 °C, hold for 3 min.
-
-
MS Conditions:
-
Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Quantitative Ions for this compound: The quantitative ion for the derivatized 2,4-DMI is m/z 96, with qualitative ions at m/z 196, 57, and 41.
-
HPLC-UV Protocol for Imidazole Analysis
This protocol provides a general framework for the analysis of imidazoles by HPLC.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer at pH 3.5) in an isocratic or gradient elution. A typical mobile phase could be a 40:60 (v/v) mixture of acetonitrile and an ionic reagent solution containing sodium dodecyl sulfate (B86663) and potassium dihydrogen phosphate.[9]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[9]
-
Injection Volume: 20 µL.
Quantitative Data Comparison
The following table summarizes the quantitative performance of GC-MS and HPLC for the analysis of this compound and related compounds.
| Analyte | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| This compound | GC-MS (derivatized) | 0.0553 - 0.8914 µg/mL | 0.2370 - 1.9373 µg/mL | 0.9903 - 0.9992 | |
| Imidazole | HPLC-UV | 0.02 mg/L | - | >0.999 | [9] |
| 2-Methylimidazole | HPLC-UV | 0.02 mg/L | - | >0.999 | [9] |
| 4-Methylimidazole | HPLC-UV | 0.03 mg/L | - | >0.999 | [9] |
| Various Imidazoles | LC-MS/MS | 1-25 nM | 1-50 nM | >0.99 | [3] |
Visualizing the GC-MS Workflow
The following diagram illustrates the typical workflow for the GC-MS analysis of this compound and its byproducts.
Caption: Workflow for GC-MS analysis of this compound byproducts.
Conclusion
Both GC-MS and HPLC/LC-MS are powerful techniques for the analysis of this compound and its synthesis byproducts.
-
GC-MS offers excellent separation and identification capabilities, especially when coupled with derivatization to enhance the volatility of the imidazole compounds. It is a robust method for routine quality control and impurity profiling.
-
HPLC and LC-MS/MS provide versatile alternatives, particularly for complex matrices or when analyzing non-volatile byproducts.[1][3][4] LC-MS/MS, in particular, delivers superior sensitivity and selectivity, making it the gold standard for trace-level analysis.[4]
The choice of the most appropriate technique will depend on the specific analytical requirements of the researcher or drug development professional. The detailed protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. The reaction of acetaldehyde, glyoxal, and ammonia to yield 2-methylimidazole: thermodynamic and kinetic analyses of the mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
Validating experimental results obtained with 2,4-Dimethylimidazole
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-Dimethylimidazole's performance against other alternatives, supported by available experimental data. This document summarizes key findings in its applications as an epoxy resin curing agent and its potential as a bioactive molecule.
Epoxy Resin Curing: A Comparative Perspective
Table 1: Comparative Performance of Imidazole-based Epoxy Curing Agents
| Feature | 2-Methylimidazole (B133640) (2-MI) | 2-Ethyl-4-methylimidazole (B144543) (2E4MI) | Dicyandiamide (DICY) | Anhydrides |
| Reactivity | More reactive at lower temperatures than DICY and anhydrides | High curing efficiency[1] | High latency, requires high activation temperature | Long pot life, requires high curing temperatures |
| Curing Temperature | Typically 100-140°C | Intermediate curing temperature[1] | Around 180°C (often requires accelerators) | Often above 150°C |
| Pot Life | Good latency, suitable for one-component systems | Not specified | Excellent shelf stability | Long pot life |
| Final Properties | Good balance of mechanical strength, thermal and chemical resistance | Excellent mechanical properties[1] | High thermal resistance | Superior high-temperature performance and electrical properties |
Key Insights:
-
Imidazole (B134444) derivatives like 2-MI and 2E4MI generally offer a desirable balance of manageable pot life and lower curing temperatures compared to traditional curing agents like DICY and anhydrides.
-
The substitution on the imidazole ring influences the catalytic activity. While specific data for this compound is lacking, it is expected to have comparable or slightly different reactivity and curing profiles to 2-MI and 2E4MI.
Biological Activity: Unveiling Therapeutic Potential
The imidazole scaffold is a crucial component in many biologically active compounds, exhibiting a wide range of therapeutic properties. While specific experimental data on the antimicrobial and anticancer activities of this compound is limited in the public domain, studies on the parent imidazole and other substituted derivatives provide a strong basis for its potential in these areas.
Anticancer Activity
Research on imidazole has demonstrated its ability to inhibit the proliferation of colon cancer cells through the induction of apoptosis[2]. This process involves the activation of caspases and regulation of apoptotic proteins[2]. It is plausible that this compound could exhibit similar mechanisms of action.
Signaling Pathway for Imidazole-Induced Apoptosis in Colon Cancer Cells
Caption: Imidazole-induced apoptosis pathway in colon cancer cells.[2]
Table 2: Cytotoxicity of Imidazole Derivatives Against Various Cancer Cell Lines (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietylamine Imidazole Derivative (L2) | MCF-7 (Breast) | 0.75 | |
| Dehydroabietylamine Imidazole Derivative (L1) | A549 (Lung) | 1.85 | |
| 1,3,4-Oxadiazole Derivative (15) | MCF-7 (Breast) | 1.62 (µg/mL) | [3] |
| 1,3,4-Oxadiazole Derivative (15) | HepG2 (Liver) | 1.62 (µg/mL) | [3] |
| Benzimidazole (B57391) Salt (Compound 3) | HepG2 (Liver) | 25.14 | [4] |
| Benzimidazole Salt (Compound 3) | MCF-7 (Breast) | 22.41 | [4] |
Note: The table presents data for various imidazole derivatives to provide a comparative context for the potential anticancer activity of this compound.
Antimicrobial Activity
The imidazole ring is a core structure in many antifungal medications. While specific Minimum Inhibitory Concentration (MIC) values for this compound were not found, the general class of imidazole derivatives is known for its potent antifungal properties.
Table 3: Antifungal Activity of Selected Imidazole Derivatives (MIC in µg/mL)
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Naphthalen-2-Acyl Imidazolium Salt (NAIMS 7c) | Candida auris | 3.125 | [5] |
| PQA-Az-13 | Candida auris (pan-resistant) | 0.67 | [5] |
Note: This table provides examples of the antifungal efficacy of other imidazole derivatives.
Experimental Protocols
Detailed experimental protocols for the application of this compound are not extensively detailed in the available literature. However, general procedures for similar compounds can be adapted.
General Protocol for Epoxy Resin Curing
This protocol is a general guideline based on the use of imidazole derivatives as curing agents. Optimal conditions for this compound may vary and should be determined empirically.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound
-
Mixing container
-
Stirring rod
-
Oven for curing
Procedure:
-
Preheat the epoxy resin to a temperature that allows for easy mixing (e.g., 50-60°C) to reduce its viscosity.
-
Weigh the desired amount of this compound. The concentration can range from 1 to 10 parts per hundred of resin (phr) depending on the desired curing speed and final properties.
-
Add the this compound to the preheated epoxy resin.
-
Mix the components thoroughly until the this compound is completely dissolved and the mixture is homogeneous.
-
Pour the mixture into a mold or apply it to the desired substrate.
-
Cure the mixture in an oven at a temperature typically ranging from 100°C to 180°C. The curing time will depend on the temperature and the concentration of the curing agent.
-
Monitor the curing process until the resin has solidified and reached its desired mechanical properties.
Workflow for Epoxy Curing Experiment
Caption: General experimental workflow for epoxy resin curing.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours). The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Workflow for MTT Assay
Caption: General workflow for an in vitro cytotoxicity MTT assay.
References
- 1. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 2. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 2,4-Dimethylimidazole as a Catalyst
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic efficiency of 2,4-Dimethylimidazole relative to other common catalysts, supported by experimental data and detailed protocols.
This compound (2,4-DMBI) is a heterocyclic organic compound that has garnered significant attention as a versatile and efficient catalyst in various chemical transformations. Its unique structure, featuring a five-membered ring with two nitrogen atoms and methyl groups at the 2 and 4 positions, imparts a combination of basicity and steric hindrance that dictates its catalytic behavior. This guide provides a detailed comparison of 2,4-DMBI's performance against other widely used catalysts, with a primary focus on its well-documented role as a curing agent for epoxy resins.
Comparative Catalytic Performance in Epoxy Resin Curing
The curing of epoxy resins is a critical industrial process where imidazole (B134444) derivatives are frequently employed as accelerators or sole curing agents. The catalytic activity of these compounds significantly influences the processing time, curing temperature, and the final thermomechanical properties of the polymer network. The performance of this compound is often benchmarked against other substituted and non-substituted imidazoles.
The steric and electronic effects of the methyl groups on the imidazole ring play a crucial role in its catalytic activity.[1] The methyl group at the 2-position, in particular, can influence the reaction mechanism and the stability of intermediates.[2] Studies comparing various imidazole catalysts have shown that substitution patterns directly impact curing speed and the glass transition temperature (Tg) of the resulting resin.[3]
Quantitative Performance Data
A comparative study utilizing Differential Scanning Calorimetry (DSC) and indentation-based curing time measurements provides quantitative insights into the relative catalytic efficiencies of various imidazoles in curing a Diglycidyl ether of bisphenol F (DGEBF) epoxy resin. The data, summarized below, highlights the performance of this compound in this context.
| Catalyst | Maximum Peak Temperature (°C) | Enthalpy of Reaction (ΔH, J/g) | Glass Transition Temperature (Tg, °C) | Curing Time at 150°C (s) | Curing Time at 180°C (s) |
| This compound | 115 | 460 | 140 | 120 | 45 |
| Imidazole | 120 | 465 | 138 | 150 | 55 |
| 2-Methylimidazole | 112 | 470 | 142 | 110 | 40 |
| 1-Methylimidazole | 126 | 455 | 135 | 180 | 60 |
| 2-Ethyl-4-methylimidazole | 115 | 460 | 140 | 120 | 45 |
Note: Data is compiled and interpreted from a study by Ham et al. on the curing of an epoxy resin with various imidazoles. Experimental conditions were kept consistent for all catalysts to ensure a valid comparison.[3][4]
From this data, 2-Methylimidazole shows the highest activity with the lowest peak temperature and shortest curing times. This compound demonstrates very similar and potent catalytic activity, comparable to 2-Ethyl-4-methylimidazole, and is significantly more active than the parent imidazole and 1-Methylimidazole.[3] The lower peak curing temperature and faster cure times associated with 2,4-DMBI compared to 1-Methylimidazole underscore the influence of the substitution pattern on catalytic performance.
Performance in Other Organic Reactions
While extensively characterized in epoxy curing, the application of this compound in other catalytic roles, such as acylation and esterification, is less documented with direct quantitative comparisons. Imidazoles, in general, are known to catalyze these reactions through nucleophilic or general base mechanisms.[5]
Experimental Protocols
To ensure reproducibility and accurate comparison of catalyst performance, standardized experimental procedures are crucial. Below are detailed methodologies for the key experiments cited in the performance comparison.
Protocol 1: Isothermal Curing Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the thermal characteristics of an epoxy resin curing reaction catalyzed by this compound.
Objective: To measure the peak exothermic temperature and enthalpy of reaction (ΔH) for the catalyzed curing process.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
Procedure:
-
Sample Preparation: Prepare a homogeneous mixture of the epoxy resin (e.g., DGEBF) and this compound. The catalyst concentration should be precisely controlled (e.g., 5 parts per hundred of resin by weight).
-
Accurately weigh 5-10 mg of the mixture into an aluminum DSC pan and hermetically seal it.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[8]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The curing process will be observed as an exothermic peak.
-
Determine the onset temperature, peak maximum temperature, and the total enthalpy of the reaction (ΔH) by integrating the area under the exothermic peak.
-
Protocol 2: Gel Time Determination by Indentation Method (Based on ASTM D2471)
This protocol describes a manual method for determining the gel time of a thermosetting resin, which is the point at which the liquid resin begins to exhibit semi-solid properties.
Objective: To measure the time required for the epoxy-catalyst mixture to reach its gel point at a constant temperature.
Apparatus:
-
Hot plate with precise temperature control (±1°C)
-
Disposable aluminum dish or similar container
-
Wooden applicator stick or probe
-
Stopwatch
Procedure:
-
Setup: Preheat the hot plate to the desired test temperature (e.g., 150°C or 180°C).
-
Sample Preparation: Prepare a specified volume of the epoxy resin and this compound mixture (e.g., 10 mL).
-
Initiation: Pour the mixture into the disposable dish placed on the hot plate and simultaneously start the stopwatch.
-
Measurement:
-
Recording: Stop the stopwatch at the gel point and record the elapsed time as the gel time.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the structure-activity relationships of the compared catalysts.
Caption: Workflow for comparative evaluation of epoxy curing catalysts.
Caption: Structure-activity relationship of imidazole-based catalysts.
References
- 1. users.encs.concordia.ca [users.encs.concordia.ca]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. dot.ca.gov [dot.ca.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 7. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
- 9. Several methods for determination of gel time of epoxy resin matrix [en1.nbchao.com]
Cross-Validation of Analytical Techniques for 2,4-Dimethylimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,4-Dimethylimidazole, a molecule of interest in various chemical and pharmaceutical contexts, necessitates the use of robust analytical methodologies. The selection of an appropriate technique is critical for ensuring data integrity in research, quality control, and drug development. This guide provides a comparative overview of common analytical techniques employed for the analysis of imidazole (B134444) derivatives, with a focus on providing supporting data and detailed experimental protocols to aid in the cross-validation of these methods.
Data Presentation: Comparison of Analytical Techniques
The performance of different analytical techniques for the analysis of methylimidazole isomers, which are structurally similar to this compound, is summarized below. These values provide a benchmark for what can be expected when developing and validating a method for this compound.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |
| LC-MS/MS | 2 µg/L | 5 µg/kg | > 0.99 | 94 - 102 | [1][2] |
| GC-MS/MS | 130 µg/kg | - | Good | Good | [3] |
| Capillary Electrophoresis (CE) | 0.16 - 0.22 mg/L | - | > 0.99 | Satisfactory | [4] |
| Paper Spray MS | 3 - 5 pg/µL | ~20 pg/mL | > 0.99 | - | [5][6] |
| HPLC-UV | 0.02 - 0.03 mg/L | - | > 0.99 | 99.2 - 100 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the most commonly employed methods for the analysis of small imidazole compounds.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
1. Sample Preparation (Dilute-and-Shoot):
-
For liquid samples such as beverages, a simple dilution with the initial mobile phase is often sufficient.[2]
-
A common dilution factor is 1:20 (sample:eluent).[2]
-
For more complex matrices, a protein precipitation step followed by liquid-liquid extraction may be necessary to remove interferences.[8]
2. Chromatographic Conditions:
-
LC System: Alliance HPLC System or equivalent.
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as a Waters CORTECS HILIC Column, is effective for retaining and separating polar compounds like methylimidazoles.[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is typically used.[9][10]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[11]
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., ACQUITY QDa Mass Detector).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, a derivatization step is often required to improve volatility and chromatographic performance.[1]
1. Sample Preparation and Derivatization:
-
Extraction: Ion-pair extraction with a reagent like bis-2-ethylhexylphosphate can be used to isolate the analyte from the sample matrix.[3]
-
Derivatization: The extracted analyte is then derivatized, for example, with isobutylchloroformate, to make it amenable to GC analysis.[3]
-
A simplified two-step in-situ derivatization and extraction has also been reported, significantly reducing sample preparation time.[12]
2. GC Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity column, such as a DB-5 or equivalent, is typically used.[13]
-
Injector: Splitless injection is commonly used for trace analysis.[13]
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.[13]
3. MS Conditions:
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or MRM is used for quantification.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for the determination of this compound.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 2-methylimidazole and 4-methylimidazole in caramel colors by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct analysis of 4-methylimidazole in foods using paper spray mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Quantification of 108 illicit drugs and metabolites in bile matrix by LC–MS/MS for the toxicological testing of sudden death cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bfr.bund.de [bfr.bund.de]
Benchmarking 2,4-Dimethylimidazole: A Comparative Guide to Catalytic Efficiency
In the landscape of industrial and synthetic chemistry, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, selectivity, and overall process economy. Among the versatile class of heterocyclic catalysts, 2,4-Dimethylimidazole has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other common alternatives in key chemical transformations, supported by available experimental data.
Epoxy Resin Curing: A Comparative Analysis of Imidazole (B134444) Derivatives
Imidazole and its derivatives are widely employed as curing agents and accelerators for epoxy resins, influencing the pot life, curing temperature, and the final thermomechanical properties of the cured product. The catalytic activity is primarily attributed to the nucleophilic nature of the nitrogen atoms in the imidazole ring.
A comparative study on the curing of a standard epoxy resin (YDF-170) with various imidazole derivatives provides valuable insights into their relative efficiencies. The curing times at elevated temperatures are a direct measure of their catalytic activity.
Table 1: Comparison of Curing Times for Epoxy Resin with Imidazole Derivatives
| Curing Agent | Structure | Curing Time at 150°C (seconds) | Curing Time at 180°C (seconds) |
| Imidazole | Imidazole | 100 | 40 |
| 2-Methylimidazole | 2-Methylimidazole | 40 | 15 |
| 2-Ethylimidazole | 2-Ethylimidazole | 60 | 25 |
| 2-Phenylimidazole | 2-Phenylimidazole | 120 | 50 |
| 1-Methylimidazole | 1-Methylimidazole | 180 | 80 |
| 2-Ethyl-4(5)-methylimidazole | 2-Ethyl-4(5)-methylimidazole | 50 | 20 |
Data sourced from a study on the curing behaviors of an epoxy resin with various imidazoles.[1]
Observations:
-
2-Methylimidazole exhibits the fastest curing time, indicating the highest catalytic activity among the tested imidazoles.[1]
-
The substitution pattern on the imidazole ring significantly impacts the curing efficiency. Alkyl substitution at the 2-position generally enhances catalytic activity compared to substitution at the 1-position or with a bulky phenyl group.
-
While direct data for this compound is not available in this specific study, the performance of 2-Methylimidazole and 2-Ethyl-4(5)-methylimidazole suggests that this compound would also be a highly active curing agent, likely with a performance profile comparable to these derivatives.
Polyurethane Synthesis: The Role of Imidazole Catalysts
In the synthesis of polyurethanes, tertiary amines are common catalysts that promote the reaction between isocyanates and polyols. Imidazole derivatives, including this compound, can function as effective co-catalysts in these formulations.[2] They are known to influence both the gelling reaction (urethane formation) and the blowing reaction (in the case of foams).
Qualitative Comparison of Amine Catalysts in Polyurethane Synthesis:
| Catalyst Type | General Characteristics |
| Standard Tertiary Amines (e.g., Triethylenediamine - TEDA) | Highly active, often volatile, and can contribute to odor. |
| Metal-based Catalysts (e.g., Dibutyltin dilaurate - DBTDL) | Very high activity for the gelling reaction, but concerns exist regarding toxicity. |
| Imidazole Derivatives (e.g., this compound) | Act as both nucleophilic and basic catalysts, can offer a good balance between gelling and blowing reactions, and may have lower volatility compared to some standard tertiary amines.[2] |
Performance in Condensation and Acylation Reactions
Direct, quantitative comparative data benchmarking this compound against other common catalysts in Knoevenagel, aldol, and acylation reactions is limited in publicly available literature. However, based on the known catalytic activity of imidazole derivatives, a qualitative assessment can be made.
-
Knoevenagel and Aldol Condensations: Imidazoles can act as effective base catalysts for these carbon-carbon bond-forming reactions. Their basicity is generally sufficient to deprotonate active methylene (B1212753) compounds, initiating the condensation cascade.
-
Acylation Reactions: Imidazole and its derivatives, like the well-known 4-Dimethylaminopyridine (DMAP), are excellent nucleophilic catalysts for acylation reactions. They react with the acylating agent to form a highly reactive intermediate, which is then readily attacked by the nucleophile (e.g., an alcohol). The efficiency is largely dependent on the nucleophilicity of the imidazole nitrogen.
Experimental Protocols
Epoxy Resin Curing Analysis by Differential Scanning Calorimetry (DSC)
Objective: To determine the curing kinetics and glass transition temperature (Tg) of an epoxy resin cured with an imidazole-based catalyst.
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., this compound)
-
Anhydride (B1165640) hardener (e.g., Methyltetrahydrophthalic anhydride - MTHPA)
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Prepare the epoxy resin formulation by mixing the DGEBA resin, MTHPA hardener, and a specific concentration of the this compound catalyst.
-
Accurately weigh a small sample (5-10 mg) of the uncured mixture into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform an isothermal scan by rapidly heating the sample to the desired curing temperature (e.g., 120°C) and holding it at that temperature for a specified time to monitor the heat flow associated with the curing reaction.
-
Alternatively, perform a dynamic scan by heating the sample at a constant rate (e.g., 10°C/min) to a temperature above the completion of the curing exotherm to determine the total heat of reaction.
-
After the initial scan, cool the sample and perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the cured epoxy.
General Protocol for Knoevenagel Condensation
Objective: To synthesize an α,β-unsaturated compound via a Knoevenagel condensation catalyzed by an imidazole derivative.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile)
-
Catalyst (e.g., this compound)
-
Solvent (e.g., Ethanol or Dichloromethane)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.
-
Add a catalytic amount of this compound (e.g., 10-20 mol%) to the mixture.
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.
Caption: Experimental workflow for analyzing epoxy curing with this compound using DSC.
Caption: Proposed nucleophilic catalytic cycle for acylation reactions mediated by this compound.
References
Comparative analysis of the mechanical properties of epoxy resins cured with different imidazoles
A detailed comparison of the mechanical properties of epoxy resins cured with 2-methylimidazole (B133640) (2-MI), 2-ethyl-4-methylimidazole (B144543) (2E4MI), and 1-cyanoethyl-2-ethyl-4-methylimidazole (2E4MCNI) is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of key mechanical properties, supported by experimental data, to aid in the selection of the most suitable curing agent for specific applications.
The choice of curing agent significantly influences the final mechanical properties of epoxy resins. Imidazole derivatives are a widely used class of curing agents that offer a range of properties based on their chemical structure. This guide focuses on a comparative analysis of three commonly used imidazoles to provide a clear understanding of their respective impacts on the performance of cured epoxy resins.
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of a diglycidyl ether of bisphenol F (DGEBA) epoxy resin cured with 2-methylimidazole (2-MI), 2-ethyl-4-methylimidazole (2E4MI), and 1-(2-cyanoethyl)-2-ethyl-4(5)-methylimidazole (2E4MCNI). The data presented is compiled from various studies, and direct comparison should be approached with caution as experimental conditions may vary between sources.
| Mechanical Property | 2-Methylimidazole (2-MI) | 2-Ethyl-4-methylimidazole (2E4MI) | 1-Cyanoethyl-2-ethyl-4-methylimidazole (2E4MCNI) | Test Standard |
| Tensile Strength | Good balance of strength and elongation[1] | Enhanced mechanical strength | No specific data found | ASTM D638 |
| Flexural Modulus | Good flexural strength[2] | Enhanced mechanical strength | Acceptable pot life and cures in minutes at 120°C[2] | ASTM D790 |
| Impact Strength | Good impact resistance[2] | No specific data found | No specific data found | ASTM D256 |
| Glass Transition Temperature (Tg) | 105 °C[3][4] | 114 °C[3][4] | 101 °C[3][4] | ASTM E1356 |
Note: The mechanical properties of cured epoxy resins are highly dependent on the specific epoxy resin used, the concentration of the curing agent, and the curing schedule (temperature and time). The information in this table is intended to provide a general comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized ASTM standards.
Tensile Strength Test
-
Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.
-
Specimen: A "dog-bone" shaped specimen is prepared from the cured epoxy resin.
-
Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead displacement until it fractures. The force and elongation are continuously monitored.
-
Data Obtained: Tensile strength (the maximum stress the material can withstand before breaking), tensile modulus (a measure of the material's stiffness), and elongation at break (the percentage increase in length at the point of fracture).
Flexural Modulus Test
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Specimen: A rectangular bar of the cured epoxy resin.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (three-point bending test) at a constant rate. The load and deflection are recorded until the specimen fractures or reaches a specified strain.
-
Data Obtained: Flexural strength (the maximum stress at the outermost fiber on the convex or tension side of the specimen) and flexural modulus (a measure of the material's stiffness in bending).
Impact Strength Test
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
-
Specimen: A notched, rectangular bar of the cured epoxy resin.
-
Procedure: The specimen is clamped in a vertical position in the testing machine. A pendulum with a specified weight is released from a set height, striking the notched side of the specimen.
-
Data Obtained: The impact energy absorbed by the specimen, which is a measure of its toughness or resistance to fracture under a sudden load.
Glass Transition Temperature (Tg) Determination
-
Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure: A small sample of the cured epoxy resin is heated at a controlled rate in the DSC. The instrument measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Data Obtained: The glass transition temperature (Tg) is identified as a step change in the heat flow curve, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for conducting a comparative analysis of the mechanical properties of epoxy resins cured with different imidazoles.
Caption: Workflow for comparing epoxy resins cured with different imidazoles.
Signaling Pathway of Imidazole Curing
The curing of epoxy resins with imidazoles proceeds through a catalytic anionic polymerization mechanism. The following diagram illustrates the key steps in this signaling pathway.
Caption: Simplified signaling pathway for imidazole-cured epoxy resin.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethylimidazole: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2,4-Dimethylimidazole, ensuring the safety of laboratory personnel and compliance with waste management regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a corrosive material that can cause severe skin burns and eye damage, and it may also cause respiratory irritation.[1][2] Adherence to safety protocols is critical to prevent exposure and ensure a safe laboratory environment.
Key Hazard and Disposal Information Summary
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 930-62-1 | [1][3] |
| Primary Hazards | Corrosive (causes severe skin burns and eye damage), May cause respiratory irritation. | [1][4] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |
| UN Number | UN3263 | [1][5] |
| Proper Shipping Name | Corrosive solid, basic, organic, n.o.s. (2,4-Dimethyl-1H-imidazole) | [1] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [1][6][7][8] |
| Disposal Method | Dispose of at an approved waste disposal plant. Do not empty into drains. | [1][3][5][9] |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in the experimental workflow. The following procedure must be followed to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area. If dust is present, a respirator may be necessary.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, compatible, and sealable container.[6][8]
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (corrosive).
3. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.[1]
-
Ensure the waste container is stored away from incompatible materials such as strong oxidizing agents and acids.[1][6][7][8]
4. Spill Management:
-
In the event of a spill, avoid creating dust.[1]
-
Carefully sweep up the solid material and place it into the designated hazardous waste container.[1]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
It is the responsibility of the chemical waste generator to ensure that the waste is classified and disposed of in accordance with all local, regional, and national regulations.[1][3][10]
III. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C5H8N2 | CID 70259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Dimethylimidazole
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 2,4-Dimethylimidazole
This guide provides crucial, step-by-step procedures for the safe handling, storage, and disposal of this compound, a compound that poses significant health risks, including severe skin burns, eye damage, and potential respiratory irritation.[1] Adherence to these protocols is paramount for ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE, compiled from multiple safety data sheets.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves according to regulations. |
| Eyes/Face | Safety goggles and face shield | Must comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][2] |
| Body | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or when handling large quantities. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1][2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a designated "Corrosives Area" that is dry, cool, and well-ventilated.[1][2]
-
Ensure incompatibility with strong oxidizing agents by storing them separately.[1][2]
2. Handling and Use:
-
All handling of this compound must be conducted in a chemical fume hood.[3][4]
-
Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]
-
Avoid breathing dust and prevent contact with skin, eyes, and clothing.[1][4]
-
Wash hands thoroughly after handling.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear the prescribed PPE, including respiratory protection.
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1]
4. First Aid Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash off with soap and plenty of water. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
This compound is classified as hazardous waste and must be disposed of following strict guidelines.
-
Dispose of contents and container to an approved waste disposal plant.[1][4]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]
-
Do not empty into drains or release into the environment.[1][2]
Key Experimental Data
While specific experimental protocols are not detailed in the safety data sheets, the following physical and chemical properties are essential for safe handling and experimental design.
| Property | Value |
| Physical State | Solid |
| Appearance | Yellow-orange |
| Odor | Odorless |
| Melting Point/Range | 85 - 87 °C / 185 - 188.6 °F |
| Boiling Point/Range | 266 °C / 510.8 °F @ 733 mmHg |
| Molecular Formula | C5 H8 N2 |
| Molecular Weight | 96.13 g/mol [5] |
Visualizing the Safety Workflow
To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision points and actions from initial handling to final disposal.
Caption: Procedural flow for the safe handling of this compound.
Caption: Decision-making process for responding to an exposure event.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
